molecular formula C16H26N2O7 B609261 mPEG4-Mal CAS No. 1263044-81-0

mPEG4-Mal

Número de catálogo: B609261
Número CAS: 1263044-81-0
Peso molecular: 358.39
Clave InChI: DOHTYEHHGXSUJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

mPEG4-Mal is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. Its structure features a methoxy-terminated 4-unit polyethylene glycol (PEG) spacer linked to a maleimide functional group. The maleimide group reacts specifically with sulfhydryl groups (cysteine residues) under mild physiological conditions (pH 6.5-7.5) to form stable thioether bonds. The integrated PEG spacer serves to enhance the solubility and stability of conjugated molecules while reducing immunogenicity. This reagent is primarily used in bioconjugation research for modifying proteins, peptides, and antibodies to study their function, improve pharmacokinetic properties, or create labeled probes. It is critical to note that this product is labeled "For Research Use Only" (RUO). Products with this label are not subject to the regulatory controls of in vitro diagnostic medical devices (IVDs) and are intended solely for use in laboratory research . They are exclusively tailored for scientific investigations, such as basic research, pharmaceutical discovery, and the development of new assays . This product must not be used for any diagnostic, therapeutic, or clinical procedures, including any use in the diagnosis of disease or for any other medical purpose .

Propiedades

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHTYEHHGXSUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to mPEG4-Mal: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-maleimide (mPEG4-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in the selective modification of thiol-containing biomolecules.

Core Concepts: Structure and Chemical Properties

Methoxy-polyethylene glycol (4)-maleimide is a chemical compound featuring a linear methoxy-terminated polyethylene glycol (mPEG) chain of four ethylene glycol units, covalently linked to a maleimide functional group. The mPEG chain is hydrophilic, rendering the molecule soluble in aqueous solutions and many organic solvents.[1] The maleimide group is a highly selective reactive moiety that specifically targets sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1][2]

The reaction between the maleimide and a thiol proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond.[1] This reaction is most efficient within a pH range of 6.5 to 7.5.[3] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for reaction with primary amines, such as the side chain of lysine, increases.[1]

Molecular Structure:

  • Chemical Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-oic acid, methyl ester

  • Synonyms: mPEG4-Maleimide, Methoxy-PEG4-Maleimide

  • Molecular Formula: C₁₆H₂₅NO₈

  • Molecular Weight: 359.37 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white solid[4]
Molecular Formula C₁₆H₂₅NO₈N/A
Molecular Weight 359.37 g/mol N/A
Purity >95% (typically analyzed by HPLC and NMR)[5]
Solubility Soluble in water, DMSO, DMF, and most organic solvents[4]
Storage Conditions Store at -20°C to -10°C in an inert atmosphere[5]
Stability Stable for at least one year under proper storage conditions[5]

Table 2: Reaction Parameters for this compound Conjugation

ParameterRecommended Value/RangeReference
Optimal Reaction pH 6.5 - 7.5[3]
Molar Excess of this compound 10 to 20-fold over thiol content[4]
Reaction Temperature Room temperature (20-25°C) or 4°C[1]
Reaction Time 2-4 hours at room temperature; overnight at 4°C[4]
Quenching Agents Free thiols (e.g., L-cysteine, β-mercaptoethanol)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical protein conjugation experiment.

Synthesis of mPEG4-Maleimide

The synthesis of this compound is a multi-step process that begins with the activation of mPEG4-alcohol, followed by amination and subsequent reaction with a maleimide precursor.

Materials:

  • mPEG4-OH (methoxy-tetraethylene glycol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ammonia (aqueous solution)

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other dehydrating agent

  • Anhydrous solvents (DCM, Diethyl ether)

Procedure:

  • Activation of mPEG4-OH: Dissolve mPEG4-OH in anhydrous DCM. Add TEA and cool the mixture to 0°C. Slowly add a solution of TsCl in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight.

  • Purification of mPEG4-OTs: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mPEG4-OTs by column chromatography.

  • Amination of mPEG4-OTs: Treat the purified mPEG4-OTs with an excess of aqueous ammonia solution and stir at room temperature for 24-48 hours.

  • Purification of mPEG4-NH₂: Extract the reaction mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield mPEG4-NH₂.

  • Formation of Maleamic Acid: Dissolve mPEG4-NH₂ in anhydrous DCM and add a solution of maleic anhydride in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours.

  • Cyclization to mPEG4-Maleimide: Add a dehydrating agent, such as DCC, to the maleamic acid solution and stir at room temperature overnight.

  • Final Purification: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate and purify the crude product by column chromatography to obtain pure this compound.

Protein Conjugation with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with free thiol groups (e.g., antibody, enzyme)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2, degassed and thiol-free

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • L-cysteine or β-mercaptoethanol (for quenching)

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to generate free thiols.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer (e.g., PBS) or an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. To prevent oxidation of the thiol groups, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching the Reaction: To stop the conjugation and react with any excess this compound, add a small molar excess of a free thiol, such as L-cysteine, and incubate for an additional 30 minutes.

  • Purification of the Conjugate: Remove unreacted this compound and quenching agent from the protein conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by methods such as MALDI-TOF mass spectrometry to determine the degree of labeling.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to this compound.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol Group) Thioether R-S-mPEG4 (Stable Thioether Bond) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide mPEG4-Maleimide Maleimide->Thioether

Caption: Mechanism of the thiol-maleimide conjugation reaction.

Synthesis_Workflow cluster_synthesis This compound Synthesis A mPEG4-OH B Activation (e.g., Tosylation) A->B C mPEG4-OTs B->C D Amination C->D E mPEG4-NH2 D->E F Reaction with Maleic Anhydride E->F G mPEG4-Maleamic Acid F->G H Cyclization G->H I mPEG4-Maleimide H->I

Caption: General workflow for the synthesis of mPEG4-Maleimide.

Conjugation_Workflow cluster_conjugation Protein Conjugation Workflow Prot_Prep 1. Protein Preparation (Thiol-containing protein in buffer) Reduction 2. (Optional) Disulfide Reduction (with TCEP) Prot_Prep->Reduction Reagent_Prep 3. This compound Solution Preparation Reduction->Reagent_Prep Conjugation 4. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) Reagent_Prep->Conjugation Quench 5. Quenching (with excess thiol) Conjugation->Quench Purify 6. Purification (SEC or Dialysis) Quench->Purify Analysis 7. Analysis (SDS-PAGE, Mass Spec) Purify->Analysis

Caption: Step-by-step experimental workflow for protein conjugation.

Stability_Pathways cluster_stability Stability of Thioether Bond Conjugate Thioether Conjugate (mPEG-S-Protein) Stable Stable Conjugate Conjugate->Stable Hydrolysis of Succinimide Ring (Irreversible) Unstable Deconjugated Products Conjugate->Unstable Retro-Michael Addition (Reversible, Thiol Exchange)

Caption: Competing pathways affecting thioether bond stability.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of mPEG4-Maleimide

Core Concepts and Primary Applications

Methoxy Polyethylene Glycol-Maleimide (mPEG-Maleimide), specifically with a discrete chain length of four ethylene glycol units (mPEG4-Maleimide), is a pivotal tool in modern bioconjugation and biomedical research. Its principal function lies in the covalent modification of biomolecules through a process known as PEGylation. This involves attaching the polyethylene glycol (PEG) chain to proteins, peptides, nanoparticles, or other molecules.

The maleimide group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][2] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it a favored method for site-specific modifications.[3][4]

The primary applications of mPEG4-Maleimide in research include:

  • Protein and Peptide Modification: Enhancing the therapeutic properties of protein-based drugs by increasing their hydrodynamic size. This can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[5][6]

  • Drug Delivery and Nanotechnology: Modifying the surface of nanoparticles, liposomes, and other drug carriers.[1][7][8] This PEGylation process can improve the biocompatibility of these carriers, reduce non-specific uptake by the reticuloendothelial system, and enhance their accumulation in target tissues through the Enhanced Permeability and Retention (EPR) effect.[9]

  • Antibody-Drug Conjugates (ADCs): Acting as a linker to attach potent cytotoxic drugs to monoclonal antibodies.[10] The specificity of the antibody directs the drug to cancer cells, and the stable linkage provided by the maleimide group ensures the drug remains attached until it reaches its target.

  • Hydrogel Formation: Cross-linking polymers to form hydrogels for applications in regenerative medicine and cell delivery.[11][12][13]

  • Biomolecule Labeling: Attaching fluorescent dyes or other reporter molecules to proteins for imaging and diagnostic purposes.[2]

The Thiol-Maleimide Conjugation Reaction

The core of mPEG4-Maleimide's utility is the Michael addition reaction between the maleimide group and a thiol group. A thiolate anion performs a nucleophilic attack on one of the carbons of the maleimide's double bond, resulting in a stable thioether linkage.[3]

Reaction Mechanism Diagram

G cluster_conditions Reaction Conditions cluster_product Product Thiol Biomolecule-SH (e.g., Cysteine residue) Conditions pH 6.5 - 7.5 Room Temperature mPEG_Maleimide mPEG4-Maleimide Conjugate PEGylated Biomolecule (Stable Thioether Bond) Conditions->Conjugate Michael Addition

Caption: Thiol-Maleimide Conjugation Reaction.

Quantitative Data for Experimental Design

Successful conjugation with mPEG4-Maleimide requires careful control of reaction parameters. The following tables summarize key quantitative data for optimizing these reactions.

Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
ParameterRecommended RangeNotes
pH6.5 - 7.5Optimal for thiol selectivity. At pH > 7.5, the maleimide ring is more susceptible to hydrolysis and reaction with primary amines.[3]
Molar Ratio (PEG:Thiol)10:1 to 20:1A molar excess of mPEG-Maleimide is generally recommended to drive the reaction to completion and ensure all available thiol groups are conjugated.[3][14]
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (2-4 hours). Reactions at 4°C are slower (overnight) but may be preferred for sensitive proteins.[3][14]
Reaction Time2 - 4 hours at RT, or overnight at 4°CThe reaction progress can be monitored using techniques like HPLC or SDS-PAGE.[14]
Table 2: Potential Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation Strategy
Maleimide HydrolysisThe maleimide ring can open upon reaction with water, rendering it unreactive to thiols. This is more prevalent at pH > 8.0.[3]Maintain the reaction pH between 6.5 and 7.5.[3]
Disulfide Bond FormationThiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[2][3]Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation and degas buffers.[2][10]
Reaction with AminesAt higher pH values, maleimides can react with primary amines (e.g., lysine residues).Keep the reaction pH below 7.5. The reaction with thiols is about 1,000 times faster than with amines at pH 7.0.[3]

Experimental Protocols

Protocol 1: General PEGylation of a Thiol-Containing Protein

This protocol outlines the fundamental steps for conjugating mPEG4-Maleimide to a protein with available cysteine residues.

Materials:

  • Protein with free thiol group(s)

  • mPEG4-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF (for dissolving mPEG4-Maleimide)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]

    • If disulfide bonds need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3][10]

  • mPEG4-Maleimide Preparation:

    • Prepare a stock solution of mPEG4-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the mPEG4-Maleimide solution to the protein solution.[14]

    • Mix gently and flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize thiol oxidation.[3]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[14]

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, add a small molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of maleimide.[3]

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents using a suitable method like size-exclusion chromatography (SEC) or dialysis.[10]

  • Characterization:

    • Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity), and mass spectrometry (to confirm the identity and degree of labeling).[4][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in degassed buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 30-60 min) A->B D Combine Protein and mPEG4-Maleimide (10-20x molar excess of PEG) B->D C Prepare mPEG4-Maleimide Stock Solution (e.g., 10 mM in DMSO) C->D E Incubate (2-4h at RT or overnight at 4°C) D->E F Optional: Quench Reaction (Add L-cysteine) E->F G Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G H Characterize Product (SDS-PAGE, HPLC, Mass Spec) G->H

Caption: PEGylation Experimental Workflow.

Applications in Drug Delivery Systems

mPEG4-Maleimide is extensively used to modify the surfaces of drug delivery vehicles, such as liposomes and nanoparticles. This surface modification, or "PEGylation," imparts several advantageous properties.

Logical Relationship Diagram: Benefits of PEGylation in Drug Delivery

G cluster_benefits Resulting Benefits Start Drug Delivery Nanoparticle (e.g., Liposome) PEGylation Surface Modification with mPEG4-Maleimide Start->PEGylation B1 Increased Hydrophilicity and Biocompatibility PEGylation->B1 B2 Reduced Opsonization and Macrophage Uptake PEGylation->B2 B3 Prolonged Systemic Circulation Time B2->B3 B4 Enhanced Tumor Accumulation (EPR Effect) B3->B4

Caption: Benefits of PEGylation in Drug Delivery.

Studies have shown that modifying liposomes with even a small amount of maleimide-PEG can significantly improve drug delivery efficiency both in vitro and in vivo.[7][8] For instance, maleimide-modified liposomes demonstrated a more than two-fold increase in cellular internalization compared to their unmodified counterparts.[7][8] This enhancement is attributed to the interaction of the maleimide group with thiol-containing proteins on cell surfaces.[9]

Conclusion

mPEG4-Maleimide is a versatile and powerful reagent for researchers in biotechnology and drug development. Its ability to selectively and efficiently conjugate with thiol groups under mild conditions makes it an ideal choice for PEGylating proteins, creating advanced drug delivery systems, and constructing complex biomaterials. By understanding the quantitative parameters of the conjugation reaction and following established protocols, scientists can effectively leverage mPEG4-Maleimide to improve the therapeutic potential and performance of a wide range of biomolecules and delivery vehicles.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of mPEG4-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of methoxy-polyethylene glycol-maleimide (mPEG4-Mal), a heterobifunctional linker widely utilized in bioconjugation. An understanding of its solubility and stability in aqueous buffers is paramount for the successful design and execution of conjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. This document outlines the core solubility and stability profiles of this compound, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of key chemical processes and workflows.

Core Concepts: Solubility and Stability of this compound

The utility of this compound as a linker is fundamentally governed by two key characteristics in an aqueous environment: its ability to dissolve to a sufficient concentration (solubility) and its ability to remain chemically intact over time (stability).

Solubility: The this compound molecule incorporates a hydrophilic tetra-polyethylene glycol (PEG) chain, which confers good intrinsic solubility in water and common aqueous buffers. This property is crucial for ensuring that the linker is available for reaction in the aqueous milieu typical of bioconjugation reactions.

Stability: The primary stability concern for this compound in aqueous buffers is the hydrolysis of the maleimide ring. The maleimide group is an excellent Michael acceptor, enabling its specific reaction with thiol groups (e.g., from cysteine residues in proteins). However, it is also susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and the formation of a non-reactive maleamic acid derivative. This hydrolysis is highly dependent on the pH and temperature of the solution.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound and related PEG-maleimide compounds. This information provides a practical basis for designing and optimizing bioconjugation protocols.

Table 1: Solubility of mPEG-Maleimide Derivatives in Various Solvents
Compound FamilySolventReported SolubilityNotes
mPEG-MaleimideWater≥ 10 mg/mL[1]The hydrophilic PEG chain ensures good aqueous solubility.
mPEG-MaleimideChloroform≥ 10 mg/mL[1]
mPEG-MaleimideDMSO≥ 10 mg/mL[1]
m-PEG10-acidWater≥ 10 mg/mL[2]A similar short-chain PEG derivative, indicating good aqueous solubility.
m-PEG10-acidPBS≥ 10 mg/mL[2]Solubility is maintained in common biological buffers.
Table 2: Stability of PEG-Maleimide Derivatives in Aqueous Buffers (Hydrolysis Data)
CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)
8-arm-PEG10k-maleimide7.4376.55 x 10⁻⁵ s⁻¹[3]Approximately 2.9 hours
8-arm-PEG10k-maleimide5.537Very slow hydrolysisNot reported
N-alkyl thiosuccinimide7.437-27 hours[4]
N-aryl thiosuccinimide7.437-1.5 hours[4]

Note: The data for 8-arm-PEG10k-maleimide, while not specific to the linear this compound, provides a valuable reference for the pH- and temperature-dependent hydrolysis of the maleimide group on a PEG scaffold.

Key Chemical Pathways and Workflows

Visualizing the chemical reactions and experimental procedures is essential for a clear understanding of the behavior of this compound. The following diagrams, rendered in Graphviz (DOT language), illustrate these core concepts.

Maleimide_Hydrolysis cluster_conditions Reaction Conditions mPEG4_Mal mPEG4-Maleimide (Reactive) Maleamic_Acid mPEG4-Maleamic Acid (Unreactive) mPEG4_Mal->Maleamic_Acid Hydrolysis OH OH⁻ (Hydroxide Ion) OH->mPEG4_Mal pH > 7.5 pH > 7.5 Increased Temperature Increased Temperature

Caption: Hydrolysis of the mPEG4-Maleimide ring in aqueous buffer.

Experimental_Workflow_Stability cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Interpretation prep Dissolve this compound in aqueous buffer (e.g., PBS pH 7.4) to a known concentration. incubate Incubate the solution at a constant temperature (e.g., 37°C). prep->incubate aliquot Withdraw aliquots at defined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). incubate->aliquot hplc Analyze each aliquot by Reverse-Phase HPLC to separate this compound from its hydrolysis product. aliquot->hplc quantify Quantify the peak areas of the intact this compound and the maleamic acid derivative. hplc->quantify kinetics Plot the concentration of intact this compound versus time to determine the hydrolysis rate constant (k) and half-life (t½). quantify->kinetics

Caption: Experimental workflow for determining the stability of this compound.

Logical_Relationship start Bioconjugation Goal solubility_check Is the required concentration of this compound soluble in the chosen buffer? start->solubility_check stability_check Is the this compound sufficiently stable at the planned reaction pH and temperature for the required duration? solubility_check->stability_check Yes adjust_buffer Adjust Buffer System (e.g., change pH, add co-solvent) solubility_check->adjust_buffer No proceed Proceed with Conjugation stability_check->proceed Yes adjust_conditions Adjust Reaction Conditions (e.g., lower pH towards 6.5, decrease temperature, shorten reaction time) stability_check->adjust_conditions No adjust_buffer->solubility_check adjust_conditions->stability_check

Caption: Logical workflow for considering this compound solubility and stability.

Experimental Protocols

Detailed and robust experimental protocols are critical for accurately assessing the solubility and stability of this compound. The following sections provide methodologies for these key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a specific aqueous buffer.

Materials and Equipment:

  • This compound, solid

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen buffer at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered supernatant to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound by comparing its peak area to the standard curve.

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.

Protocol for Determining Stability (Monitoring Hydrolysis by HPLC)

This protocol monitors the rate of this compound hydrolysis in an aqueous buffer over time.

Materials and Equipment:

  • This compound, solid

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Temperature-controlled incubator or water bath

  • Reverse-Phase HPLC (RP-HPLC) system with a UV-Vis detector

  • C18 RP-HPLC column

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Vials and autosampler

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Place the solution in a temperature-controlled environment (e.g., 37°C).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial. If the reaction is rapid, consider quenching the hydrolysis by adding a small amount of acid to lower the pH.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the components using a gradient of mobile phase B (e.g., 5-95% over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 302 nm for the maleimide group). The intact this compound will elute as one peak, and the hydrolyzed maleamic acid derivative will elute as a more polar (earlier) peak.

  • Data Analysis:

    • Integrate the peak areas for both the intact this compound and the hydrolyzed product at each time point.

    • Calculate the percentage of intact this compound remaining at each time point.

    • Plot the natural logarithm of the percentage of intact this compound versus time.

    • The negative slope of the resulting linear fit represents the first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The successful application of this compound in bioconjugation is critically dependent on a thorough understanding of its solubility and stability in aqueous environments. The hydrophilic PEG linker generally ensures adequate solubility for most applications. The primary challenge lies in managing the stability of the maleimide group, which is susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures. By carefully controlling the reaction conditions, such as maintaining a pH in the optimal range of 6.5-7.5 and using freshly prepared solutions, researchers can effectively mitigate premature hydrolysis and achieve efficient and specific conjugation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals to design, optimize, and execute robust bioconjugation strategies with this compound.

References

The Strategic Role of the PEG4 Spacer in mPEG4-Mal Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has revolutionized targeted therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting these two moieties is a critical determinant of the ADC's overall success, profoundly influencing its stability, solubility, pharmacokinetics, and therapeutic index. Among the various linker technologies, the incorporation of a discrete polyethylene glycol (PEG) spacer, specifically the tetra-ethylene glycol (PEG4) unit within a methoxy-PEG4-Maleimide (mPEG4-Mal) construct, has become a cornerstone of modern ADC design. This technical guide provides a comprehensive examination of the multifaceted role of the PEG4 spacer, supported by quantitative data and detailed experimental protocols.

Core Functions of the PEG4 Spacer in ADCs

The inclusion of a PEG4 spacer in an ADC linker is a strategic choice to overcome the challenges often posed by potent, hydrophobic payloads.[1] Its primary functions stem from its unique physicochemical properties:

  • Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and difficulties in manufacturing and formulation.[1][2] The hydrophilic nature of the PEG4 spacer, derived from its repeating ethylene oxide units that form hydrogen bonds with water, creates a hydration shell around the payload.[3][4] This significantly increases the overall water solubility of the conjugate, preventing aggregation and improving its formulation characteristics.[4][5]

  • Improved Pharmacokinetics (PK) : By increasing the hydrodynamic volume and hydrophilicity of the ADC, the PEG4 spacer helps to prolong the drug's circulation half-life by reducing renal clearance.[6][7] This "shielding" effect also reduces non-specific uptake by the reticuloendothelial system, ensuring more of the ADC reaches the target tumor tissue.[1][2] Studies have shown a clear relationship between PEG length and plasma clearance, with longer PEG chains generally resulting in slower clearance rates.[8]

  • Reduced Immunogenicity and Aggregation : The hydration shell created by the PEG spacer can mask immunogenic epitopes on the payload, reducing the risk of an adverse immune response.[6][7] This shielding effect is also crucial for minimizing the propensity of ADCs to aggregate, a major concern that can lead to altered PK profiles, reduced efficacy, and potential safety issues.[2][]

  • Spatial Separation : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the large antibody and the cytotoxic payload.[1][7] This steric hindrance can be vital for preserving the antibody's antigen-binding affinity and preventing the payload from interfering with its targeting function.[1]

Quantitative Data Presentation

The benefits of incorporating a PEG spacer are quantitatively demonstrable. The following tables summarize representative data from preclinical studies, illustrating the impact of PEGylation on key ADC parameters. While direct head-to-head comparisons can be study-specific, these tables highlight the general trends observed.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

Linker Type Clearance Rate (mL/day/kg) Plasma Half-life General Observation Reference
No PEG High (~15) Shorter ADCs with no or short PEG linkers are cleared more rapidly from circulation. [4][10]
Short-Chain PEG (e.g., PEG4) Moderate (~7) Longer A significant decrease in clearance and increase in half-life is observed with the inclusion of short PEG chains. [10]
Longer-Chain PEG (e.g., PEG8-PEG12) Low (~5) Longest Clearance continues to decrease with longer PEG chains, often reaching a plateau effect. [8][10]

| Branched PEG (Pendant) | Low | Longer | For heavily loaded ADCs (e.g., DAR 8), a branched PEG architecture can be more effective at reducing clearance than a linear PEG of similar molecular weight. |[10][11] |

Table 2: Effect of PEG Spacer on In Vitro Cytotoxicity (IC50)

ADC Construct Linker Target Cell Line IC50 (nM) General Observation Reference
Miniaturized ADC No PEG HER2-positive Baseline (e.g., ~1.5 nM) Highly potent in vitro. [7][12]
Miniaturized ADC 4kDa PEG HER2-positive ~6.75 nM (4.5-fold increase) Longer PEG chains can sometimes lead to a reduction in in vitro potency, possibly due to steric hindrance. [7][12]

| Miniaturized ADC | 10kDa PEG | HER2-positive | ~33.75 nM (22-fold increase) | The trade-off between PK benefits and in vitro potency must be carefully balanced. |[7][12] |

Table 3: Influence of PEG Spacer on Drug-to-Antibody Ratio (DAR) & Aggregation

Payload PEG Spacer Length Resulting Avg. DAR Aggregation Level Rationale Reference
Hydrophobic Payload Non-PEGylated Often lower Prone to aggregation Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency. [13]
Hydrophobic Payload Short-Chain (PEG2, PEG4) Generally higher & consistent Low The hydrophilic PEG spacer improves payload solubility and minimizes aggregation, facilitating a more efficient conjugation process. [13][14]

| Hydrophobic Payload | Longer-Chain (PEG8, PEG12) | Variable | Low | The effect can be context-dependent; while improving hydrophilicity, very long chains might introduce steric hindrance during conjugation. |[13][15] |

Experimental Protocols

Reproducible and standardized assays are essential for accurately characterizing and comparing ADCs. This section provides detailed methodologies for key experiments.

Protocol for Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in an ADC sample.

Methodology:

  • System Preparation: Use a bio-inert HPLC system equipped with a UV detector. The system should be thoroughly flushed to prevent corrosion from high-salt mobile phases.[16][17]

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or equivalent.[18]

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4. For some ADCs, especially those with very hydrophobic payloads, the addition of a small amount of organic modifier (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column stationary phase.[17][18]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.[17][18]

  • Standard Preparation: Run a protein standard solution (e.g., AdvanceBio SEC 300Å Protein standard) to generate a calibration curve and verify column performance.[19]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25°C)

    • Injection Volume: 10 - 20 µL

    • Detection Wavelength: 280 nm[19]

  • Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total integrated area. An increase in the percentage of high molecular weight species indicates aggregation.[18]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture the target antigen-positive (and a negative control) cell line in appropriate media until ~80% confluency.

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[20]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[21]

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C with 5% CO₂.[20][21]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.[21]

Protocol for Drug-to-Antibody Ratio (DAR) Determination by LC-MS

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • Sample Preparation (Optional Deglycosylation): For improved mass accuracy, the ADC can be deglycosylated. Incubate ~100 µg of the ADC with PNGase F overnight at 37°C.[23]

  • System: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.[6][23]

  • Column: A reversed-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions: Apply a gradient of increasing Mobile Phase B to elute the ADC from the column.

    • Column Temperature: 80°C[24]

    • Flow Rate: 0.3 - 0.5 mL/min[24]

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the ADC (e.g., 1000-4000 m/z).

  • Data Analysis:

    • Deconvolute the raw mass spectrum using an appropriate algorithm (e.g., Maximum Entropy) to obtain the zero-charge mass spectrum.[24]

    • Identify the mass peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the relative abundance (peak area or intensity) of each species: DAR = Σ(% Abundance of Species * DAR of Species) / 100[]

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows.

cluster_0 Core Properties of mPEG4 Spacer cluster_1 Physicochemical Improvements cluster_2 Pharmacokinetic & Biological Outcomes Hydrophilicity Hydrophilicity Solubility ↑ Increased Solubility Hydrophilicity->Solubility Flexibility Flexibility & Defined Length Stability ↑ Enhanced Stability Flexibility->Stability Biocompatibility Biocompatibility Immunogenicity ↓ Reduced Immunogenicity Biocompatibility->Immunogenicity Aggregation ↓ Reduced Aggregation Solubility->Aggregation Aggregation->Stability PK ↑ Improved Pharmacokinetics (Longer Half-Life) Stability->PK Efficacy ↑ Improved Therapeutic Index PK->Efficacy Immunogenicity->PK

Caption: Logical flow of the PEG4 spacer's functional contributions to ADC performance.

start ADC Sample (e.g., 1-2 mg/mL) inject Inject onto SEC Column start->inject separation Isocratic Elution (PBS Mobile Phase) inject->separation detection UV Detection at 280 nm separation->detection analysis Chromatogram Analysis detection->analysis aggregate Quantify % Aggregate analysis->aggregate monomer Quantify % Monomer analysis->monomer fragment Quantify % Fragment analysis->fragment

Caption: Experimental workflow for ADC aggregation analysis using SEC-HPLC.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Stable ADC with This compound Linker bind 1. Binding to Target Antigen ADC->bind internalize 2. Internalization (Endocytosis) bind->internalize lysosome 3. Trafficking to Lysosome internalize->lysosome release 4. Linker Cleavage & Payload Release lysosome->release apoptosis 5. Payload Induces Apoptosis release->apoptosis

Caption: General mechanism of action for a targeted Antibody-Drug Conjugate.

Conclusion

The this compound linker is a highly engineered component where the PEG4 spacer plays a pivotal, non-trivial role. It is not merely a spacer but a critical functional element that directly addresses the inherent challenges of conjugating potent, hydrophobic drugs to antibodies. By enhancing hydrophilicity, the PEG4 spacer significantly improves the solubility, stability, and pharmacokinetic profile of the resulting ADC. This leads to reduced aggregation, lower immunogenicity, and ultimately, an improved therapeutic index. The careful, data-driven selection and optimization of linker technology, including the strategic use of PEG4 spacers, remain paramount for the successful development of the next generation of safe and effective antibody-drug conjugates.

References

A Technical Guide to the mPEG4-Mal Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the reaction between methoxy polyethylene glycol (mPEG) reagents functionalized with a maleimide group (Mal) and cysteine residues. This bioconjugation technique is a cornerstone for the site-specific modification of proteins, peptides, and other biomolecules, enabling advancements in therapeutics, diagnostics, and fundamental research.

The Core Mechanism: A Specific and Efficient Thiol-Michael Addition

The conjugation of a maleimide-functionalized mPEG to a cysteine residue proceeds through a well-defined chemical pathway known as a Michael addition.[1][2][3] In this reaction, the nucleophilic thiol group (specifically the thiolate anion, R-S⁻) of a cysteine residue attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[3] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][3][4]

The reaction is highly valued for its specificity and efficiency under mild, physiological conditions.[2] It is often categorized as a "click chemistry" reaction due to its high yield, modularity, and the simplicity of the reaction conditions.[1][2][3][4]

G cluster_reactants Reactants cluster_product Product mPEG mPEG4-Mal (methoxy(polyethylene glycol)-Maleimide) Cysteine Protein-SH (Cysteine Residue) Conjugate mPEG-S-Protein (Stable Thioether Linkage) mPEG->Conjugate Michael Addition Cysteine->Conjugate

Figure 1. The this compound reaction with a protein's cysteine residue.

Optimizing the Reaction: Key Parameters and Considerations

The efficiency and specificity of the mPEG-maleimide conjugation are highly dependent on several key reaction parameters. Careful control of these factors is critical to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[2][4][5] Within this range, the reaction is highly chemoselective for thiol groups.[2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine residues).[2][4]

  • Below pH 6.5: The concentration of the reactive thiolate anion is reduced, slowing the reaction rate.

  • Above pH 7.5: The reaction loses its specificity, and competitive reactions with primary amines, such as the ε-amino group of lysine, become more prevalent.[4][5] Furthermore, the rate of maleimide hydrolysis increases significantly at higher pH.[4][5]

Stoichiometry

A molar excess of the mPEG-maleimide reagent is typically used to drive the reaction to completion. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[6][7] However, the optimal ratio should be determined empirically for each specific protein and application.

Temperature and Time

The reaction proceeds readily at room temperature (20-25°C) or at 4°C.[6][8][9] Reaction times typically range from 2 to 4 hours at room temperature to overnight at 4°C to ensure completion.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the mPEG-maleimide reaction, providing a basis for experimental design.

ParameterRecommended Range/ValueNotesSource(s)
pH 6.5 - 7.5Optimal for thiol selectivity and minimizing hydrolysis.[2][4][5]
mPEG-Mal:Protein Molar Ratio 10:1 to 20:1Should be optimized for each specific application.[6]
Reaction Temperature 4°C to 25°CLower temperatures can be used to slow side reactions.[8][9]
Reaction Time 2 - 4 hours (at RT) or Overnight (at 4°C)Dependent on reactants and temperature.[6][8]

Table 1. Recommended Reaction Conditions.

Reaction/ProcesspH DependenceNotesSource(s)
Thiol-Maleimide Reaction Optimal at pH 6.5-7.5Rate is dependent on thiolate anion concentration.[4][5]
Reaction with Amines Increases significantly above pH 7.5Competes with the desired thiol reaction.[4][5]
Maleimide Hydrolysis Rate increases with increasing pHThe ring-opened product is unreactive towards thiols.[4][10][11]
Thioether Bond Stability Susceptible to retro-Michael reaction; stabilized by hydrolysis.The ring-opened succinamic acid thioether is more stable.[4][12]

Table 2. pH Effects on Reaction and Stability.

Potential Side Reactions and Stability

While highly specific, the maleimide-thiol chemistry is not without potential complications that researchers must consider.

Hydrolysis of the Maleimide Ring

The maleimide group is susceptible to hydrolysis, a reaction that increases with pH.[4] This process opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive with thiols.[4][5] To mitigate this, aqueous solutions of mPEG-maleimide should be prepared immediately before use, and reactions should be conducted within the optimal pH 6.5-7.5 range.[2][4]

Stability of the Thioether Linkage

The resulting thiosuccinimide bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation or payload exchange.[2][12] However, the thiosuccinimide ring itself can undergo hydrolysis to form a succinamic acid thioether. This ring-opened form is stable and resistant to the retro-Michael reaction.[4][12] For applications requiring high long-term stability, such as in vivo therapeutics, a post-conjugation incubation at a slightly alkaline pH (e.g., 8.5-9.0) can be employed to promote this stabilizing hydrolysis.[12]

Thiazine Rearrangement

When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[1] This can lead to a "transcyclization" reaction, forming a stable six-membered thiazine ring.[1][3]

G Start mPEG-Mal + Protein-SH Reaction Conjugation Reaction (pH 6.5-7.5) Start->Reaction DesiredProduct Desired Product: Thiosuccinimide Linkage Reaction->DesiredProduct High Selectivity Hydrolysis Side Reaction: Maleimide Hydrolysis Reaction->Hydrolysis Competes AmineReaction Side Reaction: Reaction with Amines (pH > 7.5) Reaction->AmineReaction Competes RetroMichael Instability: Retro-Michael Reaction DesiredProduct->RetroMichael Stabilization Post-Conjugation: Ring Hydrolysis DesiredProduct->Stabilization Increases Stability Unreactive Unreactive Maleamic Acid Hydrolysis->Unreactive OffTarget Off-Target Conjugation AmineReaction->OffTarget Deconjugation Payload Exchange/Loss RetroMichael->Deconjugation StableProduct Final Stable Product: Succinamic Acid Thioether Stabilization->StableProduct

Figure 2. Logical flow of the mPEG-Mal reaction, including side reactions and stability considerations.

Experimental Protocols

General Protocol for Protein PEGylation with mPEG-Maleimide

This protocol provides a general framework for the conjugation of mPEG-maleimide to a protein containing a free cysteine residue.

Materials:

  • Protein with free cysteine(s) in a thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.4).[9]

  • mPEG-Maleimide reagent.

  • Anhydrous DMSO or DMF for reconstituting the mPEG-Maleimide.[2]

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.[6]

  • Quenching reagent: Free cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.[5]

  • mPEG-Maleimide Preparation: Immediately before use, prepare a stock solution of mPEG-Maleimide (e.g., 10-100 mg/mL) in anhydrous DMSO or DMF.[2][6][9]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the mPEG-Maleimide stock solution to the protein solution.[6][7]

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[6][7]

  • Quenching (Optional): To quench any unreacted mPEG-Maleimide, add a small excess of a free thiol compound and incubate for an additional 30 minutes.[5]

  • Purification: Remove unreacted mPEG-Maleimide and quenching reagent from the PEGylated protein conjugate using an appropriate chromatography method such as SEC or IEX.[6][8][9]

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm purity.

Protocol for Characterization by SDS-PAGE

SDS-PAGE is a straightforward method to qualitatively assess the outcome of a PEGylation reaction.

Procedure:

  • Sample Preparation: Prepare samples of the unreacted protein, the crude reaction mixture, and the purified PEGylated protein. Dilute samples in SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a suitable polyacrylamide gel alongside a molecular weight marker. Run the gel according to standard procedures.

  • Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).[13]

  • Analysis: Compare the lanes. The PEGylated protein will exhibit a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.[13] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylation states (mono-, di-, etc.).[13]

G A Prepare Protein (1-10 mg/mL in Buffer pH 7.2) C Combine Reactants (10-20x molar excess of PEG) A->C B Prepare mPEG-Mal (Stock in DMSO/DMF) B->C D Incubate (2-4h at RT or O/N at 4°C) C->D E Quench Reaction (Add free thiol) D->E F Purify Conjugate (e.g., Size Exclusion Chromatography) E->F G Characterize Product (e.g., SDS-PAGE, Mass Spec) F->G

Figure 3. General experimental workflow for protein PEGylation with mPEG-Maleimide.

Applications in Research and Drug Development

The site-specific nature of the mPEG-maleimide reaction makes it an invaluable tool in the development of biotherapeutics and research reagents.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of protein drugs, reducing their renal clearance and shielding them from proteolytic degradation.[13][14][15] This extends the circulating half-life, allowing for less frequent dosing.[14][16]

  • Reduced Immunogenicity: The attached PEG chains can mask epitopes on the protein surface, reducing the potential for an immune response.[13][15]

  • Antibody-Drug Conjugates (ADCs): Maleimide chemistry is widely used to attach cytotoxic drugs to antibodies via engineered cysteine residues, creating targeted cancer therapies.[2][]

  • Protein Labeling: This reaction is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostics and bioassays.[2]

  • Surface Functionalization: Biomolecules can be tethered to surfaces of nanoparticles, beads, or biosensors for a variety of diagnostic and therapeutic applications.[2]

References

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of mPEG4-Mal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of methoxy-polyethylene glycol-maleimide with four ethylene glycol units (mPEG4-Mal). It is intended for researchers, scientists, and drug development professionals who utilize this heterobifunctional crosslinker in bioconjugation, drug delivery, and polymer chemistry. The information presented herein is curated to facilitate experimental design, execution, and interpretation.

Core Physical and Chemical Properties

This compound is a versatile reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain linked to a reactive maleimide group. The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of conjugated biomolecules, while the maleimide moiety allows for specific covalent attachment to thiol-containing molecules.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Formula C16H26N2O7[1][2]
Molecular Weight 358.39 g/mol [1][2]
Appearance White to off-white solid or powder[2][3]
Purity Typically ≥95%[4]
CAS Number 1263044-81-0[1][2]
Solubility Profile

The hydrophilic nature of the tetra-ethylene glycol spacer imparts good solubility in aqueous media and a range of organic solvents. This property is crucial for its application in biological systems and for ease of handling during conjugation reactions.

SolventSolubilityReferences
WaterHighly soluble[1][5]
Dimethyl Sulfoxide (DMSO)Soluble[5][6]
Dichloromethane (DCM)Soluble[5][6]
Dimethylformamide (DMF)Soluble[5][6]
AcetonitrileSoluble[6]
Tetrahydrofuran (THF)Soluble[6][7]
MethanolSoluble[3][7]
EthanolSoluble[3][7]
Stability and Storage

Proper storage is critical to maintain the reactivity of the maleimide group. The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH.[8][9]

ConditionRecommendationReferences
Long-term Storage -18°C to -20°C, desiccated, and protected from light[2][10]
Handling Allow to warm to room temperature before opening to prevent moisture condensation.
In Solution Prepare solutions fresh. For storage, use anhydrous, water-miscible solvents like DMSO or DMF. Avoid repeated freeze-thaw cycles.[8][11]

Reactivity and Bioconjugation

The key functionality of this compound lies in the high reactivity and specificity of the maleimide group towards sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[11][12]

The Thiol-Maleimide Reaction: A Michael Addition

The conjugation reaction proceeds via a Michael addition mechanism. The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[8] This forms a stable, covalent thioether bond (a thiosuccinimide linkage).[8][9] This reaction is highly efficient and is often considered a "click" reaction due to its high yield, specificity, and mild reaction conditions.[8]

G cluster_reactants Reactants cluster_product Product mPEG4_Mal mPEG4-Maleimide Conjugate mPEG4-Thioether Conjugate mPEG4_Mal->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol-containing molecule (R-SH) Thiol->Conjugate

Figure 1: Reaction scheme for the conjugation of this compound to a thiol-containing molecule.
Kinetics and Influencing Factors

The rate of the thiol-maleimide reaction is influenced by several factors, which must be controlled to ensure efficient and specific conjugation.

ParameterOptimal Range/ConditionRationale and References
pH 6.5 - 7.5This pH range favors the formation of the reactive thiolate anion while minimizing the competing hydrolysis of the maleimide ring and reaction with amines.[4][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[9]
Temperature 4°C to Room Temperature (20-25°C)Reactions at room temperature are typically faster (2-4 hours), while incubation at 4°C can be performed overnight.[9]
Molar Ratio (this compound:Thiol) 10:1 to 20:1 (PEG excess)A molar excess of the PEG-thiol is generally recommended to ensure complete conjugation of the maleimide.[9]
Catalysts Generally not requiredThe reaction proceeds efficiently without a catalyst.[13] However, the reaction can be influenced by the choice of buffer and the presence of nucleophiles.[14][15]

It's important to note that the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols.[16] Post-conjugation hydrolysis of the succinimide ring can be employed to form a more stable derivative.[17]

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below.

Characterization of this compound

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of this compound.

  • Methodology:

    • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Peaks corresponding to the methoxy protons, the ethylene glycol protons, and the characteristic protons of the maleimide ring (typically around 6.7-7.0 ppm).[18][19]

    • Expected ¹³C NMR signals: Peaks corresponding to the carbons of the PEG chain, the methoxy group, and the carbonyl and vinyl carbons of the maleimide ring.[18][20]

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of this compound.

  • Methodology:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample using techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[7][21]

    • Expected Result: A major peak corresponding to the mass of the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺).[22]

General Protocol for Protein Conjugation

This protocol outlines a general workflow for the conjugation of this compound to a protein containing a free cysteine residue.

G A 1. Prepare Protein Solution (in thiol-free buffer, pH 7.0-7.5) C 3. Mix Protein and this compound (at desired molar ratio) A->C B 2. Prepare this compound Stock Solution (in anhydrous DMSO or DMF) B->C D 4. Incubate (2-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional) (add excess L-cysteine) D->E F 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) F->G

Figure 2: A typical experimental workflow for the bioconjugation of this compound to a protein.
  • Materials:

    • Thiol-containing protein

    • This compound

    • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed to minimize thiol oxidation.[4]

    • Anhydrous DMSO or DMF

    • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

    • Purification system (e.g., SEC column)

  • Methodology:

    • Protein Preparation: Dissolve the protein in the conjugation buffer to a known concentration. If the protein has disulfide bonds that need to be reduced to generate free thiols, a pre-reduction step with a reagent like TCEP is necessary, followed by removal of the reducing agent.

    • This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of the PEG reagent.

    • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[9]

    • Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine in a slight molar excess relative to the initial amount of this compound.[9]

    • Purification: Remove excess, unreacted this compound and other small molecules from the conjugate using a suitable technique such as size-exclusion chromatography (SEC) or dialysis.[9]

    • Characterization: Analyze the purified conjugate to confirm successful PEGylation. This can be done by observing the increase in molecular weight on an SDS-PAGE gel and by confirming the mass of the conjugate using mass spectrometry.[9]

Applications

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The maleimide group allows for the site-specific attachment of the PEG linker to cysteine residues on an antibody, with the other end of the PEG chain modified to attach a cytotoxic drug.[1][13]

  • PEGylation of Proteins and Peptides: The covalent attachment of mPEG chains can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1][23]

  • Drug Delivery Systems: this compound can be used to modify drug carriers, such as nanoparticles and liposomes, to improve their biocompatibility and circulation half-life.[1]

  • Hydrogel Formation: The maleimide group can participate in cross-linking reactions with thiol-containing polymers to form hydrogels for applications in tissue engineering and 3D cell culture.[4]

Signaling Pathways and Logical Relationships

The fundamental chemical transformation enabled by this compound is the Michael addition. Below is a diagram illustrating the logical flow of this reaction at the molecular level.

G cluster_thiol Thiol Activation cluster_maleimide Maleimide Moiety cluster_product Product Formation Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH > pKa) Adduct Stable Thioether Adduct Thiolate->Adduct Nucleophilic Attack Maleimide mPEG4-Maleimide (Electrophile) Maleimide->Adduct

Figure 3: Logical relationship in the thiol-maleimide Michael addition reaction.

References

Methodological & Application

Application Note: A Comprehensive Protocol for mPEG4-Maleimide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide-thiol chemistry is a widely utilized bioconjugation method prized for its high selectivity, efficiency, and mild reaction conditions.[1] This technique facilitates the covalent attachment of molecules, such as polyethylene glycol (PEG), to proteins. The reaction involves a Michael addition where the maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[1][2] This process is particularly valuable in the development of antibody-drug conjugates (ADCs), where modifying an antibody with PEG (PEGylation) can enhance solubility and improve pharmacokinetic properties.[2]

This application note provides a detailed protocol for the conjugation of methoxy-polyethylene glycol-maleimide (mPEG4-Mal) to a monoclonal antibody (mAb). The process involves the selective reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the this compound reagent.[3][4]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the mPEG4-Maleimide conjugation to an antibody. These values are representative and may require optimization for specific antibodies and applications.[2]

Table 1: Typical Reaction Parameters for Antibody Reduction and PEGylation [2][3][5]

ParameterTypical Value/RangeNotes
Antibody Preparation
Antibody Concentration1 - 10 mg/mLHigher concentrations can increase reaction efficiency.[1]
Reaction BufferPBS, Tris, or HEPES, pH 7.0-7.5Buffer should be degassed to prevent re-oxidation of thiols.[1]
Reduction Step
Reducing AgentTCEP (Tris(2-carboxyethyl)phosphine)TCEP is thiol-free and does not need to be removed before adding the maleimide.[3]
TCEP Molar Excess10-100 fold over antibodyThe exact ratio should be optimized to achieve the desired degree of reduction.[1][3]
Reduction Incubation Time20 - 60 minutesLonger times or higher temperatures can lead to over-reduction.[1][3]
Reduction TemperatureRoom Temperature or 37°C37°C can accelerate the reaction.[2][3]
Conjugation Step
This compound Molar Excess10-20 fold over antibodyA molar excess ensures efficient reaction with the generated thiols.[2]
This compound Stock Solution10 mM in anhydrous DMSOPrepare fresh before use.[2]
Conjugation Incubation Time2 hours to overnightProtect from light if the PEG reagent is light-sensitive.[1][2]
Conjugation TemperatureRoom Temperature or 4°C4°C for overnight incubations to maintain protein stability.[2]
Quenching ReagentCysteine or N-acetylcysteineAdded in excess to react with any unreacted maleimide groups.[2]

Table 2: Expected Outcomes and Characterization

ParameterTypical Value/RangeMethod of Analysis
Conjugation Efficiency> 95%HIC-HPLC, Mass Spectrometry
PEG-to-Antibody Ratio (PAR)2 - 8Mass Spectrometry, UV-Vis Spectroscopy
Final Product Purity> 95%SEC-HPLC, SDS-PAGE
Aggregates< 5%SEC-HPLC
Linkage Stability (Thioether)Stable under physiological conditionsStability studies over time

Experimental Workflow and Chemistry

The overall process for conjugating an antibody with mPEG4-Maleimide consists of three primary stages: antibody reduction, maleimide-thiol conjugation, and purification of the final conjugate.[2]

G A Start: Purified Antibody in Degassed Buffer B Step 1: Antibody Reduction (Add TCEP) A->B Incubate 20-60 min at RT C Step 2: this compound Conjugation (Add mPEG4-Maleimide) B->C Add 10-20 fold molar excess D Step 3: Quench Reaction (Add Cysteine) C->D Incubate 2h at RT or overnight at 4°C E Step 4: Purification (e.g., SEC or TFF) D->E Remove unreacted reagents F Final Product: Purified Antibody-PEG Conjugate E->F G Characterization (SDS-PAGE, MS, HPLC) F->G

Caption: General experimental workflow for antibody-PEG conjugation.

The core of the conjugation is the reaction between the maleimide group of the this compound and the thiol group of a cysteine residue on the reduced antibody.

G Antibody Antibody-SH Plus + Arrow -> PEG_Mal mPEG4-Maleimide Conjugate Antibody-S-mPEG4 (Stable Thioether Bond) Arrow->Conjugate Reaction_Conditions pH 6.5 - 7.5 Michael Addition

Caption: Maleimide-thiol conjugation via Michael addition.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • mPEG4-Maleimide (this compound)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • L-Cysteine

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

  • Reaction vials

  • Inert gas (Nitrogen or Argon)

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the use of TCEP to generate free thiol groups for conjugation. TCEP is recommended as it does not need to be removed prior to the addition of the maleimide reagent.[2][3]

  • Prepare the Antibody Solution:

    • Dissolve the antibody in degassed PBS buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[1]

    • If the antibody is already in solution, perform a buffer exchange into the degassed reaction buffer.

  • Add Reducing Agent:

    • Prepare a fresh stock solution of TCEP in water.

    • Add a 10-100 fold molar excess of TCEP to the antibody solution.[1][3] The optimal ratio must be determined empirically for each antibody to achieve the desired number of free thiols.

  • Incubation:

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-60 minutes at room temperature.[1] Alternatively, incubate at 37°C for 1-2 hours.[2]

Protocol 2: Conjugation of mPEG4-Maleimide to Reduced Antibody

This protocol details the reaction between the free thiols on the reduced antibody and the maleimide group of the this compound linker.

  • Prepare this compound Stock Solution:

    • Allow the vial of mPEG4-Maleimide to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[2]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the reduced antibody solution while gently stirring.[2]

    • Flush the vial with inert gas, seal, and protect from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2]

  • Quench the Reaction:

    • To stop the reaction, add an excess of a low molecular weight thiol, such as L-cysteine (to a final concentration of ~10 mM), to react with any unreacted maleimide groups.[2][]

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-PEG Conjugate

Purification is essential to remove unreacted this compound, quenched linker, and any potential aggregates.[2]

  • Purification Method:

    • Size Exclusion Chromatography (SEC) is a common method to separate the larger antibody-PEG conjugate from smaller, unreacted molecules.[]

    • Tangential Flow Filtration (TFF) can also be used for buffer exchange and removal of small molecule impurities, especially for larger scale preparations.[7]

  • SEC Protocol:

    • Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute the conjugate using the equilibration buffer.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the purified antibody-PEG conjugate.

Protocol 4: Characterization of the Purified Conjugate
  • Protein Concentration: Determine the final concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.[7]

  • PEG-to-Antibody Ratio (PAR): The PAR can be determined using mass spectrometry (MS), which will show a mass shift corresponding to the number of attached PEG molecules.

  • Purity and Aggregation Analysis:

    • SDS-PAGE: Analyze the conjugate under non-reducing and reducing conditions. Under non-reducing conditions, a successful conjugation will show a single band with a higher molecular weight than the unconjugated antibody.[8] Under reducing conditions, the heavy and light chains will be visible.

    • SEC-HPLC: Analytical SEC can be used to determine the percentage of monomer, aggregate, and fragment in the final product.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species based on their PAR, as each conjugated PEG molecule increases the hydrophobicity.[7]

References

Application Notes and Protocols for Peptide Labeling with mPEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains, such as mPEG4-Maleimide (mPEG4-Mal), can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include increased solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3][4]

The this compound reagent is particularly useful for site-specific modification of peptides containing cysteine residues. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine side chain via a Michael addition reaction, forming a stable thioether bond.[5][6][7] This high selectivity allows for precise control over the location of PEG attachment, which is crucial for preserving the peptide's biological activity.

These application notes provide a comprehensive, step-by-step guide for the successful labeling of cysteine-containing peptides with this compound, including detailed experimental protocols, data presentation, and visualization of the workflow.

Core Principles: The Thiol-Maleimide Reaction

The conjugation of this compound to a peptide is based on the highly efficient and selective reaction between a maleimide and a thiol group.

Mechanism: The reaction proceeds through a nucleophilic Michael addition where the thiolate anion of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether linkage.[5]

Reaction Kinetics and Specificity: The thiol-maleimide reaction is most efficient within a pH range of 6.5-7.5.[5] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above this range, competing hydrolysis of the maleimide group and potential reactions with other nucleophilic side chains (like lysine) can occur. The high selectivity for cysteine within the optimal pH range makes it a cornerstone of bioconjugation.[5][8]

Experimental Protocols

Protocol 1: Preparation and Reduction of Cysteine-Containing Peptides

For successful labeling, it is critical to ensure that the cysteine residues intended for conjugation are in their reduced, free thiol form. Disulfide bonds within or between peptides must be cleaved prior to the reaction with the maleimide reagent.

Materials:

  • Cysteine-containing peptide

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2; Tris buffer, pH 7.0-7.5)[9][10][11]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride[5][9][10]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8][10][11]

  • To prevent re-oxidation of the thiol groups, flush the reaction vessel with an inert gas.

  • Prepare a stock solution of TCEP in the reaction buffer.

  • Add a 10-100 fold molar excess of TCEP to the peptide solution. TCEP is recommended as it is stable and does not need to be removed before the addition of the maleimide reagent.[5][9]

  • Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of any disulfide bonds.[10][11]

Protocol 2: Peptide Labeling with this compound

This protocol outlines the general procedure for conjugating the prepared peptide with this compound.

Materials:

  • Reduced, thiol-containing peptide solution (from Protocol 1)

  • mPEG4-Maleimide (this compound)

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))[9][10][11]

  • Degassed reaction buffer (pH 7.0-7.5)

Procedure:

  • Immediately prior to use, prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF.[9][10][11]

  • Add the this compound stock solution to the reduced peptide solution to achieve the desired molar excess. A 10-20 fold molar excess of the maleimide reagent is a common starting point to ensure efficient conjugation.[5][9] Add the this compound solution dropwise while gently stirring or vortexing.

  • Flush the reaction vessel with an inert gas, seal it tightly, and protect it from light.

  • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[9][11][12] The reaction progress can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or mass spectrometry.

  • (Optional) To quench the reaction, an excess of a low-molecular-weight thiol-containing compound (e.g., glutathione, β-mercaptoethanol) can be added to consume any unreacted this compound.[12]

Protocol 3: Purification of the PEGylated Peptide

Purification is a critical step to remove unreacted peptide, excess this compound, and any byproducts. The choice of purification method depends on the physicochemical properties of the peptide and the PEGylated conjugate.

Common Purification Methods:

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide and excess this compound.[13][14]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a peptide, leading to a shorter retention time on a reverse-phase column compared to the unlabeled peptide. This is a highly effective method for achieving high purity.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can alter the overall charge of the peptide, allowing for separation from the unPEGylated form.[][16]

  • Dialysis and Ultrafiltration: These methods are useful for removing small molecules like excess this compound and buffer components, particularly for larger peptides and proteins.[13]

General SEC Purification Protocol:

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter.

  • Load the sample onto the equilibrated column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and analyze them using UV-Vis spectroscopy (at 280 nm for peptides containing Trp or Tyr) and/or SDS-PAGE to identify the fractions containing the purified PEGylated peptide.[14]

  • Pool the fractions containing the pure product for characterization and downstream applications.

Protocol 4: Characterization of the PEGylated Peptide

Successful conjugation should be confirmed by analytical techniques to verify the identity and purity of the final product.

Primary Characterization Method:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the conjugate. A successful reaction will show a mass increase corresponding to the mass of the attached this compound moiety.[8][17]

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Conjugation
ParameterRecommended ConditionRationale
pH 7.0 - 7.5Optimizes the nucleophilicity of the thiol group while minimizing maleimide hydrolysis.[5]
Temperature Room Temperature (20-25°C) or 4°CThe reaction is efficient at room temperature; 4°C can be used for overnight reactions to maintain peptide stability.[9][11][12]
Molar Ratio (this compound:Peptide) 10:1 to 20:1A molar excess of the maleimide reagent drives the reaction towards completion.[5][9]
Reaction Time 2 to 4 hours (or overnight at 4°C)Sufficient time for the reaction to proceed to completion. Progress can be monitored.[8][12]
Solvent for this compound Anhydrous DMSO or DMFEnsures the maleimide reagent is fully dissolved and stable before addition to the aqueous reaction buffer.[9][10][11]
Table 2: Comparison of Purification Methods for PEGylated Peptides
Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Molecular SizeMild conditions, good for separating by size.[13][14]Lower resolution for species of similar size.
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution and purity.[]Can be denaturing for some peptides; requires organic solvents.
Ion-Exchange Chromatography (IEX) Net ChargeHigh capacity, good for separating based on charge differences.[][16]Requires charge difference between species; salt gradients needed.
Dialysis / Ultrafiltration Molecular Weight Cut-offSimple, good for buffer exchange and removing small molecules.[13][18]Not suitable for separating unreacted peptide from the product.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Peptide Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis peptide Cysteine-Containing Peptide reduction Disulfide Bond Reduction (TCEP) peptide->reduction conjugation Thiol-Maleimide Conjugation reduction->conjugation mPEG4_Mal mPEG4-Maleimide mPEG4_Mal->conjugation purification Purification (e.g., HPLC, SEC) conjugation->purification characterization Characterization (Mass Spectrometry) purification->characterization final_product Pure PEGylated Peptide characterization->final_product signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peg_glp1 PEGylated GLP-1 Analog glp1r GLP-1 Receptor peg_glp1->glp1r Binding g_protein G Protein glp1r->g_protein Activation ac Adenylate Cyclase g_protein->ac Activation camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Effects (e.g., Insulin Secretion) pka->downstream

References

Application Notes and Protocols for Nanoparticle Surface Functionalization using mPEG4-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface functionalization of nanoparticles using methoxy-polyethylene glycol-maleimide (mPEG4-Mal). This heterobifunctional linker is instrumental in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents by improving the pharmacokinetic and pharmacodynamic properties of nanoparticles. The inclusion of a short, hydrophilic PEG4 spacer enhances aqueous solubility, reduces non-specific protein binding, and can prolong circulation time. The terminal maleimide group allows for specific and efficient covalent conjugation to thiol-containing molecules such as peptides, antibodies, or therapeutic agents.

Principle of this compound Functionalization

The surface modification of nanoparticles with this compound relies on the highly efficient and specific reaction between a maleimide group and a sulfhydryl (thiol) group. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1][2] The process typically involves a two-step approach:

  • Introduction of Thiol Groups: If the nanoparticle surface does not possess free thiol groups, they must be introduced. For nanoparticles with primary amine groups, reagents like Traut's Reagent (2-iminothiolane) can be used to convert amines to thiols. For carboxylated nanoparticles, a multi-step process involving carbodiimide chemistry to couple a thiol-containing amine can be employed.

  • Conjugation of this compound: The thiol-functionalized nanoparticles are then reacted with this compound. The maleimide moiety of the linker selectively reacts with the newly introduced surface thiols, resulting in a stable, PEGylated nanoparticle.

Data Presentation: Physicochemical Characterization

Successful surface functionalization with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical data obtained from the characterization of nanoparticles at different stages of the functionalization process.

Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Gold Nanoparticles50.2 ± 1.5< 0.2-35.8 ± 2.1
Thiol-Functionalized Gold Nanoparticles52.1 ± 1.8< 0.2-30.5 ± 2.5
This compound Functionalized Gold Nanoparticles60.5 ± 2.1< 0.2-15.3 ± 1.9

Table 2: Physicochemical Properties of Functionalized PLGA Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized PLGA Nanoparticles150.6 ± 3.2< 0.15+25.4 ± 2.8
Thiol-Functionalized PLGA Nanoparticles152.3 ± 3.5< 0.15+18.1 ± 3.1
This compound Functionalized PLGA Nanoparticles165.8 ± 4.1< 0.15-5.2 ± 1.5

Table 3: Conjugation Efficiency of this compound

The efficiency of the maleimide-thiol conjugation can be influenced by factors such as the molar ratio of reactants and the reaction time.

Molar Ratio (Maleimide:Thiol)Reaction Time (hours)Conjugation Efficiency (%)
5:1275 ± 5
10:1288 ± 4[2]
10:1492 ± 3
20:1295 ± 2[3]

Experimental Protocols

The following protocols provide a general framework for the functionalization of nanoparticles with this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) is recommended for specific nanoparticle systems and applications.

Protocol 1: Thiolation of Amine-Functionalized Nanoparticles

This protocol describes the introduction of thiol groups onto the surface of nanoparticles that present primary amine functionalities.

Materials:

  • Amine-functionalized nanoparticles

  • Traut's Reagent (2-iminothiolane)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 8.0

  • Purification supplies (e.g., centrifugal filter units, size-exclusion chromatography columns)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-dispersed by brief sonication if necessary.

  • Thiolation Reaction: Add a 20-fold molar excess of Traut's Reagent to the nanoparticle suspension.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification: Immediately remove excess Traut's Reagent by centrifugal filtration or size-exclusion chromatography, exchanging the buffer to a degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0). The resulting thiol-functionalized nanoparticles should be used immediately in the next step to prevent oxidation of the thiol groups.

Protocol 2: Conjugation of this compound to Thiol-Functionalized Nanoparticles

This protocol details the covalent attachment of this compound to the surface of thiol-functionalized nanoparticles.

Materials:

  • Thiol-functionalized nanoparticles (from Protocol 1 or other methods)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Degassed PBS with 5 mM EDTA, pH 7.0

  • Quenching Solution: 100 mM L-cysteine in Conjugation Buffer

  • Purification supplies

Procedure:

  • This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the thiol-functionalized nanoparticle suspension. The optimal ratio should be determined empirically for each nanoparticle system.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing, protected from light.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 1 mM L-cysteine to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the this compound functionalized nanoparticles from unreacted PEG linker and byproducts using centrifugal filtration, dialysis, or size-exclusion chromatography. For dialysis, use a buffer such as PBS, pH 7.4, and perform several buffer changes over 24-48 hours.

  • Storage: Store the purified PEGylated nanoparticles at 4°C in a suitable buffer.

Protocol 3: Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to evaluate the physicochemical properties of the resulting nanoparticles.

Methods:

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of functionalization (bare, thiolated, and this compound functionalized).

    • An increase in hydrodynamic diameter is expected after each successful conjugation step.[1][4] A low PDI value (<0.3) indicates a monodisperse sample.

  • Zeta Potential Measurement:

    • Measure the surface charge (zeta potential) of the nanoparticles at each stage.

    • Changes in zeta potential confirm the modification of the nanoparticle surface. For example, the conversion of positive amine groups to more neutral thiol groups, followed by the addition of the neutral PEG linker, will result in a decrease in the positive zeta potential, trending towards neutrality.[1][2]

  • Transmission Electron Microscopy (TEM):

    • Visualize the nanoparticles to assess their morphology, size, and aggregation state before and after functionalization.

  • Quantification of Surface Maleimide Groups (Indirectly via Thiol Consumption):

    • Ellman's Assay: This assay can be used to quantify the number of accessible maleimide groups on the nanoparticle surface by reacting them with a known excess of a thiol-containing compound (e.g., L-cysteine) and then measuring the amount of unreacted thiol.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product Thiol Thiol Group (-SH) on Nanoparticle Surface Reaction pH 6.5-7.5 Thiol->Reaction Maleimide Maleimide Group on this compound Maleimide->Reaction Thioether Stable Thioether Bond (Covalent Linkage) Reaction->Thioether caption Mechanism of Thiol-Maleimide Conjugation Nanoparticle_Functionalization_Workflow cluster_start Starting Material cluster_thiolation Step 1: Thiolation cluster_pegylation Step 2: PEGylation cluster_characterization Characterization Start_NP Bare Nanoparticle (e.g., Amine-functionalized) Thiolation_Step Add Traut's Reagent Start_NP->Thiolation_Step Thiolated_NP Thiol-functionalized Nanoparticle Thiolation_Step->Thiolated_NP PEGylation_Step Add this compound Thiolated_NP->PEGylation_Step PEGylated_NP This compound Functionalized Nanoparticle PEGylation_Step->PEGylated_NP Characterization_Step DLS, Zeta Potential, TEM PEGylated_NP->Characterization_Step caption Experimental Workflow for Nanoparticle Functionalization

References

Application Notes: mPEG4-Mal in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC is comprised of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a highly potent cytotoxic payload, and a chemical linker that connects them.[2][3][4] The linker is a critical determinant of the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[1][2][5]

The mPEG4-Mal linker, which incorporates a maleimide (Mal) group and a short, hydrophilic tetraethylene glycol (PEG4) spacer, has gained prominence in ADC design. The maleimide group facilitates a stable, covalent thioether bond with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[1][6][7] The PEG4 spacer enhances the hydrophilicity of the ADC, which is crucial for mitigating aggregation issues often associated with hydrophobic payloads, thereby improving the overall stability and pharmacokinetic profile of the conjugate.[2][3][7][] These application notes provide detailed protocols for the synthesis and characterization of ADCs utilizing this compound linkers.

Core Principles of this compound Conjugation

The primary conjugation strategy involves the reaction between the maleimide group of the linker and thiol (-SH) groups on the antibody. In native antibodies, such as IgG1, accessible thiol groups are generated by the selective reduction of the four interchain disulfide bonds, yielding up to eight potential conjugation sites.[9] This reaction, a Michael addition, is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), forming a stable thioether linkage.[6][10] The degree of conjugation, or the drug-to-antibody ratio (DAR), can be controlled by managing the extent of antibody reduction and the stoichiometry of the linker-payload reactant.[6][11]

Caption: Structure and function of the this compound linker-payload.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data and reaction parameters for the synthesis and characterization of ADCs using this compound linkers. These values are representative and may require optimization based on the specific antibody, payload, and reaction conditions.[6]

Table 1: Typical Reaction Conditions for Cysteine-Based Conjugation

Parameter Typical Value Notes
Antibody Concentration 1-10 mg/mL Higher concentrations can increase reaction efficiency.[2][12]
Reaction pH 6.5 - 7.5 Optimal range for maleimide-thiol conjugation.[10]
Molar Excess of Linker 10-20 fold (to antibody) A starting point for optimization to achieve desired DAR.[2][6][10]
Incubation Time 1-2 hours (Room Temp) or Overnight (4°C) Longer incubation at lower temperatures can improve stability.[2][6]
Organic Solvent <10% (v/v) To prevent antibody denaturation.[2][7]

| Reducing Agent | TCEP or DTT | TCEP is often preferred as it does not contain thiols.[7][13] |

Table 2: Representative Characterization Data for ADCs

Parameter Typical Value/Range Method of Determination
Drug-to-Antibody Ratio (DAR) 2 - 8 Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS).[6][7]
Conjugation Efficiency >90% Determined by analyzing the proportion of unconjugated antibody.
ADC Purity >95% Size Exclusion Chromatography (SEC).[6]
Aggregation Level <5% Size Exclusion Chromatography (SEC).[6]

| In Vitro Potency (IC50) | pM to nM range | Cell-based cytotoxicity assays (e.g., MTT, XTT).[2][14] |

Experimental Protocols

The synthesis of an ADC using an this compound linker is a multi-step process involving antibody preparation, conjugation, and purification.

ADC_Synthesis_Workflow start Start: Monoclonal Antibody (mAb) reduction Step 1: Antibody Reduction (e.g., with TCEP/DTT) start->reduction thiol_quant Thiol Quantification (Ellman's Assay) reduction->thiol_quant conjugation Step 2: Conjugation Add this compound-Payload thiol_quant->conjugation quenching Step 3: Quenching (Optional) (e.g., with N-acetylcysteine) conjugation->quenching purification Step 4: Purification (e.g., SEC) quenching->purification characterization Step 5: Characterization (HIC, MS, SEC) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: Experimental workflow for ADC synthesis using this compound.
Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the partial reduction of interchain disulfide bonds to generate free thiol groups for conjugation.[7][13]

Materials:

  • Monoclonal antibody (mAb) in a sulfhydryl-free buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5, degassed.[10]

  • Sephadex G-25 desalting column

  • Ellman's Reagent (DTNB) for thiol quantification[7]

  • Cysteine standard solution

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Reduction: Add a calculated molar excess of TCEP or DTT to the antibody solution. For example, incubate with various molar equivalents of DTT at 30-37°C for 30-60 minutes to achieve different levels of reduction.[9]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated Sephadex G-25 desalting column using the Conjugation Buffer.

  • Thiol Quantification (Ellman's Assay):

    • Prepare a standard curve using the cysteine solution.

    • In a 96-well plate, add the reduced antibody sample and cysteine standards.

    • Add Ellman's Reagent to each well and incubate at room temperature for 15 minutes.[7]

    • Measure the absorbance at 412 nm and calculate the number of free thiols per antibody by comparing to the standard curve.[7]

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the thiolated antibody.

Materials:

  • Reduced antibody with quantified free thiols

  • This compound-Payload conjugate dissolved in an anhydrous organic solvent (e.g., DMSO, DMF)[2]

  • Quenching Solution: N-acetylcysteine or cysteine (e.g., 10 mM)[6][10]

Procedure:

  • Prepare Linker-Payload Solution: Immediately before use, prepare a stock solution (e.g., 10 mM) of the this compound-Payload in anhydrous DMSO or DMF.[2][12]

  • Conjugation Reaction:

    • Chill the reduced antibody solution on ice.[9]

    • Add a 10- to 20-fold molar excess of the this compound-Payload solution to the antibody solution while gently stirring.[2][6] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent antibody denaturation.[2][7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][10]

  • Quenching: To cap any unreacted maleimide groups, add an excess of the Quenching Solution to the reaction mixture.[6][10] This step can prevent deconjugation via retro-Michael reactions and reduce heterogeneity.[10]

Protocol 3: ADC Purification and Characterization

A thorough characterization is essential to ensure the quality, stability, and efficacy of the ADC.[4]

A. Purification:

  • Method: Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from unreacted linker-payload, quenching agent, and any aggregated species.

  • Procedure:

    • Equilibrate an SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and concentrate the purified ADC.

B. Characterization:

  • Hydrophobic Interaction Chromatography (HIC):

    • Purpose: To determine the drug-to-antibody ratio (DAR) distribution. The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[7]

  • Size Exclusion Chromatography (SEC):

    • Purpose: To assess the purity and quantify the level of aggregation in the final ADC preparation.[6]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the conjugate and verify the DAR.[6]

Protocol 4: In Vitro Cytotoxicity Assay

These assays are critical for evaluating the biological potency of the newly synthesized ADC.[2]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Purified ADC, unconjugated antibody, and free payload

  • Cell culture medium and 96-well plates

  • MTT or XTT reagent

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free payload.

  • Incubation: Incubate the cells for a period sufficient for ADC internalization and payload-induced cell death (typically 72-96 hours).[2]

  • Viability Measurement: Add MTT or XTT reagent to each well, incubate according to the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.[2]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the ADC that inhibits cell growth by 50%.[14]

Mechanism of Action: ADC Internalization and Payload Release

Upon administration, the ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[3] This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized into the cell and trafficked to lysosomes.[15] Inside the lysosome, the linker is cleaved by proteases or other mechanisms, releasing the cytotoxic payload to exert its cell-killing effect.[3][5]

Caption: Generalized pathway of ADC cellular uptake and payload release.

References

Application Notes and Protocols for mPEG4-Mal Conjugation to a Single-Cysteine Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific conjugation of a methoxy polyethylene glycol-maleimide derivative (mPEG4-Mal) to a protein containing a single, accessible cysteine residue. This technique, known as PEGylation, is a widely utilized bioconjugation method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] By covalently attaching PEG chains, the protein's hydrodynamic volume increases, which can lead to reduced renal clearance, decreased immunogenicity, and enhanced stability.[2][3]

The protocol leverages the high selectivity of the maleimide group for the sulfhydryl (thiol) group of a cysteine residue under mild, physiological conditions.[4][5] The reaction proceeds via a Michael addition, forming a stable thioether bond.[4][5][]

I. Principle of the Reaction

The conjugation of this compound to a cysteine-containing protein is a highly efficient and specific reaction. The core of this process is the Michael addition, where the nucleophilic thiol group of the cysteine residue attacks the electron-deficient double bond within the maleimide ring of the this compound molecule.[4][5] This reaction is most effective in a pH range of 6.5 to 7.5, where the thiol group is sufficiently nucleophilic as a thiolate anion, while minimizing side reactions such as the hydrolysis of the maleimide ring or reactions with primary amines (e.g., lysine residues) which can occur at higher pH levels.[4][7][8] The resulting covalent linkage is a stable thiosuccinimide bond.[4]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Protein Protein-SH (Single Cysteine) Conjugate Protein-S-mPEG4 (PEGylated Protein) Protein->Conjugate Michael Addition mPEG mPEG4-Maleimide mPEG->Conjugate Conditions pH 6.5-7.5 Room Temperature or 4°C G A 1. Protein Preparation (Buffer Exchange & Reduction) C 3. Conjugation Reaction A->C B 2. This compound Reagent Preparation B->C D 4. Quenching the Reaction C->D E 5. Purification of the Conjugate D->E F 6. Characterization E->F

References

Application Notes: Utilizing mPEG4-Mal Crosslinker for Advanced Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Reaction Mechanism

The mPEG4-Mal crosslinker possesses a defined spacer arm length conferred by the four-unit PEG chain, which is crucial for establishing distance constraints in structural modeling. The maleimide group's high reactivity and specificity for thiols at a pH range of 6.5-7.5 allows for targeted crosslinking to cysteine residues, which are often less abundant than primary amines, enabling more specific conjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H25NO7N/A
Molecular Weight 331.36 g/mol N/A
Spacer Arm Length ~23.8 ÅN/A
Reactivity Thiol-reactive (Maleimide)[1]
Solubility Water-solubleN/A

The reaction mechanism involves a Michael addition of a sulfhydryl group to the double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly efficient under mild physiological conditions.

Quantitative Data: Reaction Efficiency

The efficiency of the crosslinking reaction is a critical parameter. Studies comparing different crosslinking chemistries have demonstrated the high efficiency of maleimide-based reagents. For instance, in a study comparing PEG-maleimide (PEG-4MAL) with other Michael-type addition reactive groups, PEG-4MAL exhibited superior reaction kinetics and incorporation efficiency.

Table 2: Comparative Reaction Efficiency of PEG-Maleimide

CrosslinkerMolar Ratio (Crosslinker:Peptide)Reaction TimeIncorporation Efficiency
PEG-4MAL 1:110 min~100%
PEG-4VS 4:160 minComplete
PEG-4A 8:160 minComplete

Data adapted from a study on hydrogel formation, demonstrating the high reactivity of the maleimide group.[1]

This high efficiency at a low molar ratio and short reaction time highlights the suitability of this compound for capturing even transient protein interactions.

Experimental Protocols

Protocol 1: Crosslinking of Two Purified Proteins

This protocol describes the crosslinking of two purified proteins, Protein A (containing an accessible cysteine) and Protein B, to study their direct interaction.

Materials:

  • This compound crosslinker

  • Protein A (with at least one free cysteine residue)

  • Protein B (the putative interaction partner)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of thiol-containing reagents.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to prepare a 10 mM stock solution.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein mixture to achieve a 10- to 50-fold molar excess of the crosslinker over the protein with the cysteine residue (Protein A).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.

    • For detailed interaction site mapping, proceed with sample preparation for mass spectrometry (Protocol 2).

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing the crosslinked protein sample for identification of the crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Denaturation and Reduction:

    • Add urea to the crosslinked sample to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce any remaining disulfide bonds.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate free thiols.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The identification of crosslinked peptides will require specialized software that can handle the complexity of the data.

Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Dimerization

Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Ligand binding induces receptor dimerization, which is a critical step for its activation and downstream signaling. While many studies utilize amine-reactive crosslinkers to study EGFR dimerization, this compound can be employed to probe dimerization through engineered or accessible cysteine residues, offering a more targeted approach.

Hypothetical Signaling Pathway Investigation:

EGFR_Dimerization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_mono1 EGFR Monomer 1 (with Cys) EGF->EGFR_mono1 Binding EGFR_mono2 EGFR Monomer 2 (with Cys) EGF->EGFR_mono2 Binding EGFR_dimer EGFR Dimer EGFR_mono1->EGFR_dimer EGFR_mono2->EGFR_dimer This compound Crosslinking mem P1 P EGFR_dimer->P1 Autophosphorylation P2 P EGFR_dimer->P2 Autophosphorylation Downstream Downstream Signaling (e.g., AKT pathway) P1->Downstream P2->Downstream

In this hypothetical study, cysteine residues are present at the dimerization interface of EGFR. Upon EGF binding, the receptors dimerize, bringing the cysteine residues into proximity. The this compound crosslinker can then covalently link the two monomers, stabilizing the dimer for analysis. The crosslinked dimer can be identified by its increased molecular weight on an SDS-PAGE gel. Subsequent mass spectrometry analysis of the crosslinked band can confirm the interaction and pinpoint the exact cysteine residues involved, providing structural insights into the dimerization interface.

Experimental Workflow for Studying PPIs with this compound

The overall workflow for investigating protein-protein interactions using this compound is a multi-step process that requires careful planning and execution.

XLMS_Workflow start Start: Protein Sample (e.g., Cell Lysate or Purified Proteins) crosslinking 1. Crosslinking Reaction with this compound start->crosslinking quenching 2. Quenching of Reaction crosslinking->quenching sds_page 3. SDS-PAGE Analysis (Optional) quenching->sds_page digestion 4. In-solution or In-gel Proteolytic Digestion quenching->digestion sds_page->digestion ms_analysis 5. LC-MS/MS Analysis digestion->ms_analysis data_analysis 6. Data Analysis (Identification of Crosslinked Peptides) ms_analysis->data_analysis interpretation 7. Biological Interpretation (Structural Modeling, Interaction Mapping) data_analysis->interpretation

Conclusion

The this compound crosslinker is a valuable tool for researchers studying protein-protein interactions. Its thiol-specific reactivity, enhanced solubility due to the PEG spacer, and defined spacer length make it well-suited for a variety of applications, from confirming direct interactions between purified proteins to mapping interaction interfaces within complex biological samples. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this compound in your research, enabling deeper insights into the intricate networks of protein interactions that govern cellular function.

References

Application Notes and Protocols for mPEG4-Mal in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy Poly(ethylene glycol)-Maleimide with a four-unit PEG chain (mPEG4-Mal) in the development of advanced drug delivery systems. The unique properties of the short, discrete PEG linker combined with the specific reactivity of the maleimide group offer significant advantages in the precise engineering of bioconjugates for therapeutic applications. This document details the core principles, quantitative parameters, experimental protocols, and key applications of this compound in constructing targeted and effective drug carriers.

Core Principles of this compound Conjugation

The primary application of this compound in drug delivery relies on the covalent conjugation to thiol (-SH) groups present on therapeutic molecules, targeting ligands, or carrier systems. This is achieved through a Michael addition reaction between the maleimide group of the linker and a sulfhydryl group, typically from a cysteine residue on a protein or a thiol-functionalized molecule. This reaction is highly efficient and selective under mild, physiological conditions (pH 6.5-7.5), resulting in a stable thioether bond.

The mPEG4 component of the linker provides several key benefits:

  • Hydrophilicity: The short PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic drugs or large biomolecules.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

  • Defined Spacer Arm: The discrete four-unit length of the PEG chain provides a precise and well-defined spacer between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or the targeting function of ligands.

Key Applications of this compound in Drug Delivery

The versatility of the this compound linker has led to its application in various drug delivery platforms:

  • Antibody-Drug Conjugates (ADCs): this compound is frequently used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, and the stable linkage ensures that the payload is delivered specifically to the target site, minimizing systemic toxicity.

  • Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with this compound can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing renal clearance.

  • Nanoparticle and Liposome Functionalization: The surface of nanoparticles and liposomes can be functionalized with this compound to enable the attachment of targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues. This enhances the delivery of encapsulated drugs to the desired site of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of drug delivery systems utilizing mPEG-maleimide linkers. While specific data for this compound is often part of broader studies on PEGylated systems, the provided values serve as a strong reference for experimental design.

Table 1: Typical Reaction Parameters for mPEG-Maleimide Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Higher pH increases the rate of maleimide hydrolysis.
Molar Ratio (mPEG-Mal:Thiol) 10:1 to 20:1A molar excess of the mPEG-Maleimide is generally recommended to ensure complete conjugation.
Reaction Time 2 - 4 hours at room temperature or overnight at 4°CReaction progress can be monitored by analytical techniques like HPLC.
Conjugation Efficiency > 95%With optimized conditions, high conjugation efficiency can be achieved.

Table 2: Characterization of mPEG-Polymer Nanoparticle Drug Delivery Systems

FormulationDrugParticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)
mPEG-PLA-PaclitaxelPaclitaxel~153.3 ± 41.75.35 ± 0.7575.56 ± 2.61
mPEG-PLGA-Syringopicroside & HydroxytyrosolSyringopicroside & Hydroxytyrosol91.70 ± 2.1112.01 ± 0.4232.38 ± 2.76

Table 3: In Vivo Performance of PEGylated Liposomal Drug Delivery Systems

FormulationDrugTumor ModelEfficacy
PTX-PA-L (PEGylated Liposomes)Paclitaxel Palmitate4T1 XenograftSignificant tumor growth inhibition compared to Taxol®. Complete tumor regression in 3 out of 10 mice.[1]
Gemcitabine-loaded PEGylated LiposomesGemcitabineAnaplastic Thyroid Carcinoma XenograftSimilar tumor growth inhibition to GEMZAR® at a 10-fold lower drug concentration.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein (e.g., Antibody)

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • mPEG4-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

  • Degassed buffers

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at 37°C for 1-2 hours. If using DTT as the reducing agent, it must be removed prior to adding the this compound.

  • mPEG4-Maleimide Solution Preparation:

    • Prepare a stock solution of mPEG4-Maleimide in anhydrous DMF or DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the mPEG4-Maleimide stock solution to the prepared protein solution with gentle stirring.

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation of thiols.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, add a slight molar excess of L-cysteine relative to the initial amount of mPEG4-Maleimide.

  • Purification of the Conjugate:

    • Purify the mPEG4-protein conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Preparation of mPEG-PLGA Nanoparticles for Drug Delivery

Materials:

  • mPEG-PLGA copolymer

  • Drug to be encapsulated (e.g., Syringopicroside and Hydroxytyrosol)

  • Organic solvent (e.g., acetone)

  • Aqueous solution (e.g., deionized water)

Procedure:

  • Nanoprecipitation Method:

    • Dissolve the mPEG-PLGA copolymer and the drug in acetone.

    • Add the organic solution dropwise into deionized water under magnetic stirring.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation and wash with deionized water to remove any unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in an appropriate solvent.

    • Evaluate the in vitro drug release profile by incubating the nanoparticles in a release medium (e.g., PBS) at 37°C and measuring the drug concentration in the medium at different time points.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Optional: Reduction of Disulfides) Conjugation Conjugation Reaction (Thiol-Maleimide Ligation) Protein_Prep->Conjugation Linker_Prep This compound Solution Preparation Linker_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry (DAR Determination) Purification->Mass_Spec HPLC HPLC Analysis Purification->HPLC

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound drug conjugates.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Delivery_System Targeted Drug Delivery System (e.g., this compound-Antibody-Drug Conjugate) Drug_Delivery_System->EGFR Inhibition

Caption: EGFR signaling pathway targeted by drug delivery systems.[4][5][6][7] this compound conjugates can deliver drugs to inhibit this pathway.

References

One-Pot vs. Two-Step Conjugation with mPEG4-Mal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of one-pot and two-step conjugation strategies utilizing mPEG4-Maleimide (mPEG4-Mal) and related heterobifunctional linkers. These methods are pivotal in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems.

Introduction

The covalent modification of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. PEGylation can improve solubility, increase systemic circulation time, and reduce immunogenicity.[1] mPEG4-Maleimide is a key reagent in this field, featuring a methoxy-terminated short PEG chain and a maleimide group that selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[2][]

The choice between a one-pot or a two-step conjugation approach depends on the specific application, the nature of the biomolecules involved, and the desired level of control over the final product. While a one-pot synthesis offers simplicity and speed, a two-step process provides greater control over the reaction, minimizing the formation of unwanted byproducts.[4][5]

Core Principles of Maleimide-Thiol Conjugation

The conjugation of this compound to a target molecule relies on the highly selective reaction between the maleimide group and a free sulfhydryl group. This Michael addition reaction forms a stable thioether bond.[6] The reaction is most efficient at a pH range of 6.5 to 7.5, where the thiol group is sufficiently nucleophilic, and the maleimide group is less susceptible to hydrolysis.[7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][7]

One-Pot Conjugation Strategy

A one-pot conjugation strategy involves the simultaneous reaction of a biomolecule with this compound and another reactive species, or the sequential addition of reagents without intermediate purification steps. This approach is advantageous for its simplicity and reduced reaction time. However, it can lead to a heterogeneous mixture of products and is generally less controlled than a two-step approach.

Experimental Protocol: One-Pot Conjugation of a Thiol- and Amine-Containing Protein

This hypothetical protocol illustrates a one-pot approach where a protein with both accessible cysteine (thiol) and lysine (amine) residues is conjugated with this compound and an amine-reactive NHS ester in the same reaction vessel.

Materials:

  • Protein with accessible thiol and amine groups

  • mPEG4-Maleimide

  • Amine-reactive NHS ester (e.g., NHS-biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Reagent: L-cysteine or β-mercaptoethanol[6]

  • Purification system: Size-exclusion chromatography (SEC) or dialysis[6]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[8] If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[6]

  • Reagent Preparation: Prepare stock solutions of this compound and the NHS-ester in an anhydrous organic solvent such as DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Simultaneously or sequentially, add a 10- to 50-fold molar excess of the NHS-ester stock solution.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using light-sensitive reagents.[9]

  • Quenching the Reaction (Optional): To consume unreacted maleimide groups, add a small molar excess of a quenching reagent relative to the initial amount of maleimide.[6]

  • Purification: Purify the conjugate from excess reagents and byproducts using SEC or dialysis.[6]

  • Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.[2]

Two-Step Conjugation Strategy

The two-step conjugation strategy offers a more controlled approach, particularly when creating complex bioconjugates.[4][5] This method typically involves a heterobifunctional linker, such as one containing both an NHS ester and a maleimide group (e.g., Mal-PEG-NHS). The first step involves the reaction of one functional group (e.g., NHS ester with an amine-containing molecule), followed by purification of the intermediate. The second step is the reaction of the second functional group (e.g., maleimide with a thiol-containing molecule).[10]

Experimental Protocol: Two-Step Conjugation Using a Mal-PEG-NHS Linker

This protocol details the conjugation of an amine-containing protein (Protein A) to a thiol-containing molecule (Molecule B) using a Mal-PEG-NHS linker.

Materials:

  • Amine-containing protein (Protein A)

  • Thiol-containing molecule (Molecule B)

  • Mal-PEG-NHS linker

  • Amine Reaction Buffer: PBS, pH 7.2-8.5[5]

  • Thiol Reaction Buffer: PBS, pH 6.5-7.5, degassed[10]

  • Anhydrous DMSO or DMF[4]

  • Desalting column[10]

  • Quenching Reagent: L-cysteine or N-acetylcysteine[9]

Procedure:

Step 1: Activation of Protein A with Mal-PEG-NHS Linker

  • Protein Preparation: Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[4]

  • Linker Preparation: Dissolve the Mal-PEG-NHS linker in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.[5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the Protein A solution.[4][5] The final concentration of the organic solvent should not exceed 10%.[4] Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][10]

  • Purification of Intermediate: Immediately remove the unreacted linker using a desalting column equilibrated with the Thiol Reaction Buffer.[4] This step also serves to buffer exchange the protein for the subsequent reaction.

Step 2: Conjugation of Maleimide-Activated Protein A with Molecule B

  • Conjugation Reaction: Add the thiol-containing Molecule B to the purified maleimide-activated Protein A. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]

  • Quenching (Optional): Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent.[5][9]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unreacted molecules and byproducts.[5]

  • Characterization: Analyze the final conjugate to confirm its identity, purity, and drug-to-antibody ratio (DAR) if applicable.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described conjugation reactions.

ParameterRecommended RangeNotes
pH (Maleimide-Thiol Reaction) 6.5 - 7.5Optimal for thiol selectivity. Higher pH increases maleimide hydrolysis and reaction with amines.[6][7]
pH (NHS Ester-Amine Reaction) 7.2 - 8.5Efficient reaction with primary amines.[5]
Molar Ratio (PEG-Mal:Thiol) 10:1 to 20:1A molar excess of the PEG-maleimide is recommended to drive the reaction to completion.[6]
Molar Ratio (Linker:Protein) 10:1 to 50:1The optimal ratio should be determined empirically for each protein.[4][5]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (1-4 hours), while 4°C reactions are slower (overnight) but may be better for sensitive proteins.[6][11]
Reaction Time (NHS Ester) 30 - 60 minutesAt room temperature.[4]
Reaction Time (Maleimide) 1 - 2 hoursAt room temperature.[4]
Solvent Concentration (DMSO/DMF) < 10%To maintain protein solubility and stability.[4]

Potential Side Reactions and Considerations

  • Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH values above 8.0, rendering it unreactive towards thiols.[6][7]

  • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, leading to a loss of selectivity.[7]

  • Disulfide Bond Formation: Thiols are susceptible to oxidation, forming disulfide bonds that do not react with maleimides. It is crucial to work with degassed buffers and consider the use of reducing agents like TCEP.[6][8]

  • Retro-Michael Reaction: The thioether bond formed can be reversible, particularly in the presence of other thiols.[12]

Visualizing the Workflows

One_Pot_Workflow cluster_0 Reaction Vessel cluster_1 Purification & Analysis Protein (Thiol & Amine) Protein (Thiol & Amine) Reaction Reaction Protein (Thiol & Amine)->Reaction This compound This compound This compound->Reaction NHS-Ester NHS-Ester NHS-Ester->Reaction Purification Purification Reaction->Purification Heterogeneous Product Characterization Characterization Purification->Characterization

Caption: One-Pot Conjugation Workflow.

Two_Step_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Protein A (Amine) Protein A (Amine) Reaction1 NHS Ester Reaction Protein A (Amine)->Reaction1 Mal-PEG-NHS Mal-PEG-NHS Mal-PEG-NHS->Reaction1 Purification1 Purification of Intermediate Reaction1->Purification1 Reaction2 Maleimide Reaction Purification1->Reaction2 Activated Protein A Molecule B (Thiol) Molecule B (Thiol) Molecule B (Thiol)->Reaction2 Final_Purification Final Purification Reaction2->Final_Purification Defined Conjugate Characterization Characterization Final_Purification->Characterization

Caption: Two-Step Conjugation Workflow.

Conclusion

The choice between a one-pot and a two-step conjugation strategy with this compound depends on the specific requirements of the application. The one-pot method offers a simplified and faster workflow but at the cost of control over the final product composition. In contrast, the two-step method, while more time-consuming and complex, provides a significantly higher degree of control, leading to a more homogeneous and well-defined bioconjugate. For applications in drug development, such as the synthesis of ADCs where a precise drug-to-antibody ratio is critical, the two-step approach is generally preferred.[5] Researchers should carefully consider the trade-offs between speed, simplicity, and control when selecting a conjugation strategy.

References

Application Notes and Protocols for PEGylation of Therapeutic Proteins using mPEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulating half-life, improved stability, increased solubility, and reduced immunogenicity.[1] mPEG4-Maleimide is a specific PEGylation reagent that enables the site-specific conjugation of a monodispersed tetra-ethylene glycol chain to cysteine residues on a protein surface. The maleimide group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This application note provides detailed protocols for the PEGylation of therapeutic proteins using mPEG4-Maleimide, methods for characterization of the resulting conjugates, and a discussion of the key considerations for a successful PEGylation strategy.

Core Principles of Thiol-Maleimide Conjugation

The reaction between a maleimide and a thiol group is a highly efficient and selective bioconjugation method. The key to this specificity lies in the reaction conditions, particularly the pH. The thiol-maleimide reaction proceeds optimally at a pH range of 6.5-7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the competing reaction with amine groups (such as those on lysine residues) is minimized. At pH values above 7.5, the hydrolysis of the maleimide ring and the reaction with amines become more significant, reducing the efficiency and specificity of the desired conjugation.

Experimental Protocols

Materials
  • Therapeutic protein with at least one accessible cysteine residue

  • mPEG4-Maleimide

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

  • Analytical Instruments: SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-MS), UV/Vis Spectrophotometer

Protocol 1: Preparation of the Therapeutic Protein
  • Protein Buffer Exchange: Ensure the protein is in a suitable reaction buffer that is free of thiols. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Protein Concentration: Determine the protein concentration using a UV/Vis spectrophotometer at 280 nm or a suitable protein assay (e.g., BCA assay). Adjust the concentration to 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must be reduced.

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Note: TCEP does not need to be removed before the addition of maleimide reagents. Avoid using DTT or β-mercaptoethanol at this stage as they would need to be removed prior to PEGylation.

Protocol 2: mPEG4-Maleimide Conjugation
  • Prepare mPEG4-Maleimide Stock Solution: Immediately before use, dissolve the mPEG4-Maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the mPEG4-Maleimide stock solution to the prepared protein solution.

    • Gently mix the reaction solution.

    • Incubate at room temperature for 2 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically for each specific protein.

  • (Optional) Quenching the Reaction: To stop the reaction and consume any unreacted mPEG4-Maleimide, add a 2-fold molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) relative to the starting amount of mPEG4-Maleimide. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Protein
  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the un-PEGylated protein and any excess, smaller reagents.

  • Ion-Exchange Chromatography (IEX): IEX can also be used for purification. The attachment of the PEG chain can shield charged residues on the protein surface, leading to a change in its retention time on an IEX column.[2]

  • Dialysis: For larger scale purifications, dialysis can be used to remove excess unreacted mPEG4-Maleimide and other small molecules.

Protocol 4: Characterization of the PEGylated Protein
  • SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the un-PEGylated protein.[3] Coomassie blue or silver staining can be used for visualization.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the identity and determine the precise molecular weight of the PEGylated protein.[2][4] This will confirm the number of PEG molecules attached to each protein.

  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the PEGylated protein conjugate.

  • Biological Activity Assay: Perform a relevant in vitro or in vivo assay to determine the effect of PEGylation on the biological activity of the therapeutic protein. A decrease in in vitro activity is often observed, which may be compensated by the improved in vivo pharmacokinetic profile.[5]

Data Presentation

Table 1: Recommended Reaction Conditions for mPEG4-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol-maleimide reaction specificity. Higher pH increases the risk of maleimide hydrolysis and reaction with amines.
Molar Ratio (mPEG4-Maleimide:Protein) 10:1 to 20:1A molar excess of the PEG reagent drives the reaction towards completion. The optimal ratio should be determined empirically.
Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used for overnight reactions to minimize protein degradation. Room temperature reactions are typically faster (1-4 hours).
Reaction Time 1 - 16 hoursDependent on temperature, pH, and the specific protein. The reaction progress can be monitored by SDS-PAGE or HPLC.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.

Table 2: Analytical Techniques for Characterization of PEGylated Proteins

TechniqueInformation ProvidedAdvantagesLimitations
SDS-PAGE Apparent molecular weight, Purity estimationSimple, rapid, and widely available.Provides apparent molecular weight which can be inaccurate for PEGylated proteins; semi-quantitative.[3]
Mass Spectrometry (MALDI-TOF, ESI-MS) Precise molecular weight, Degree of PEGylation, Confirmation of conjugationHigh accuracy and sensitivity; provides definitive structural information.[2][4]Requires specialized equipment and expertise.
Size-Exclusion Chromatography (SEC-HPLC) Purity, Detection of aggregates, Hydrodynamic radiusHigh resolution for separating different PEGylated species and aggregates.May not resolve species with very similar sizes.
Ion-Exchange Chromatography (IEX-HPLC) Purity, Separation of positional isomersCan separate isoforms based on charge differences resulting from PEG shielding.[2]The change in retention may not be significant for all proteins.
UV/Vis Spectroscopy Protein concentrationSimple and non-destructive.PEG itself does not absorb at 280 nm, but the maleimide-thiol adduct might have some absorbance.
Biological Activity Assay Functional integrity of the proteinDirectly measures the therapeutic efficacy.Can be complex and time-consuming.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_pegylation PEGylation Reaction cluster_purification Purification cluster_characterization Characterization start Start: Therapeutic Protein buffer_exchange Buffer Exchange (Thiol-free buffer) start->buffer_exchange concentration Concentration Adjustment buffer_exchange->concentration reduction Optional: Disulfide Reduction (TCEP) concentration->reduction prep_peg Prepare mPEG4-Maleimide Solution conjugation Conjugation Reaction (pH 6.5-7.5, 4-25°C) reduction->conjugation prep_peg->conjugation quenching Optional: Quench Reaction conjugation->quenching purify Purification (SEC or IEX) quenching->purify sds_page SDS-PAGE purify->sds_page ms Mass Spectrometry sds_page->ms hplc HPLC ms->hplc activity Bioactivity Assay hplc->activity end End: Characterized PEGylated Protein activity->end

Figure 1: Experimental workflow for the PEGylation of a therapeutic protein using mPEG4-Maleimide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Phosphorylation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation & DNA Binding transcription Gene Transcription dna->transcription ligand Cytokine ligand->receptor Binding & Activation peg_protein PEGylated Cytokine peg_protein->receptor Steric Hindrance (Reduced Binding)

Figure 2: JAK-STAT signaling pathway illustrating potential steric hindrance by a PEGylated ligand.

decision_tree start Start: Need for PEGylation q1 Site-Specific Conjugation Required? start->q1 ans1_yes Thiol-Reactive PEGylation (e.g., mPEG-Maleimide) q1->ans1_yes Yes ans1_no Random PEGylation q1->ans1_no No q2 Free Cysteine(s) Available? q3 Introduce Cysteine via Mutagenesis? q2->q3 No ans2_yes Proceed with mPEG-Maleimide q2->ans2_yes Yes ans2_no Consider other site-specific methods or mutagenesis q3->ans2_no No ans3_yes Site-Directed Mutagenesis to introduce Cys q3->ans3_yes Yes q4 N-terminal or Lysine PEGylation? ans4_nterm N-terminal PEGylation (pH control) q4->ans4_nterm N-terminal ans4_lys Lysine PEGylation (NHS-ester) q4->ans4_lys Lysine ans1_yes->q2 ans1_no->q4 ans3_no Explore other site-specific strategies

Figure 3: Decision tree for selecting a protein PEGylation strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing mPEG4-Maleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their mPEG4-Maleimide (mPEG4-Mal) conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a selective this compound reaction with a thiol?

The optimal pH range for this compound conjugation to a thiol is between 6.5 and 7.5.[1][2][3] This range provides a good balance between the reaction rate and selectivity for thiol groups over other nucleophiles like amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][4] Below pH 6.5, the reaction is significantly slower because the concentration of the reactive thiolate anion is lower.[3] Above pH 7.5, the selectivity for thiols decreases, and the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines, such as the side chain of lysine residues.[1][2][3][4][5]

Q2: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency can be caused by several factors. Here's a troubleshooting guide to help you identify and resolve the issue:

Potential Cause Troubleshooting Steps
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive.[1][6] Prepare fresh this compound solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][7][8] If short-term storage in an aqueous buffer is necessary, use a slightly acidic pH of 6.0-6.5.[1][3]
Inaccessible or Oxidized Thiols The target thiol groups on your molecule may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[1][6][9][10] To address this, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[6][7][8][9][10][11][12] Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[7][9][11][12]
Suboptimal Molar Ratio An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. A 10 to 20-fold molar excess of this compound to the thiol-containing molecule is a common starting point for optimization.[7][8][10][11][12][13][14]
Incorrect Reaction Buffer The presence of competing nucleophiles, such as thiols (e.g., from DTT), in the reaction buffer will compete with your target molecule for the maleimide.[5][7] Use thiol-free buffers like PBS, HEPES, or Tris.[7][9][11] If DTT was used for reduction, it must be removed before adding the this compound reagent.[5][10] TCEP is a suitable alternative as it does not contain thiols and does not need to be removed.[5]
Q3: I'm observing non-specific labeling or side reactions. How can I improve the specificity of my conjugation?

Non-specific labeling is often a result of suboptimal reaction conditions, particularly the pH.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as lysine residues.[1][2][4][5] To ensure high selectivity for thiols, maintain the reaction pH between 6.5 and 7.5.[1][2][3]

  • Thiazine Rearrangement: If you are conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1] This is more likely at physiological or higher pH.[1] Performing the conjugation at a more acidic pH (around 5.0) can help to suppress this rearrangement if the succinimidyl thioether is the desired product.[1]

  • Reaction with Histidine: The imidazole ring of histidine can also react with maleimides, although this is less common.[1] Maintaining the optimal pH range of 6.5-7.5 will minimize this side reaction.

Q4: How can I prevent hydrolysis of the this compound reagent?

Hydrolysis of the maleimide ring is a significant side reaction that deactivates the reagent.[1][6] The rate of hydrolysis increases with pH.[1][4][15][16]

  • Storage: Store this compound as a dry powder at -20°C.

  • Solution Preparation: Prepare stock solutions of this compound in an anhydrous organic solvent like DMSO or DMF and use them immediately.[1][7][8][9][11][12]

  • Reaction pH: Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis while maintaining a reasonable reaction rate.[1]

Q5: What are the recommended reaction time and temperature?

The optimal reaction time and temperature depend on the specific reactants and their stability.

  • Temperature: Reactions are commonly performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[7][8][12][13][14] Lower temperatures can be beneficial for sensitive proteins.[7][8]

  • Time: The reaction time can range from 30 minutes to overnight.[7] It's advisable to monitor the progress of the reaction to determine the optimal time for your specific system.

Q6: Should I quench the reaction? If so, how?

Yes, it is good practice to quench the reaction to deactivate any unreacted this compound. This prevents off-target reactions in downstream applications.[17]

  • Quenching Reagents: Add a small molecule containing a free thiol to quench the reaction. Common quenching agents include L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (DTT).[7][8][17]

  • Procedure: A final concentration of 20-50 mM of the quenching reagent is typically added to the reaction mixture and incubated for about 15 minutes.[4][17]

Summary of Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal balance between thiol reactivity and maleimide stability; minimizes side reactions with amines.[1][2][3][7][8][18]
Temperature 4°C to 25°C (Room Temp)Room temperature allows for faster kinetics (1-4 hours), while 4°C can be used for sensitive proteins and longer (overnight) reactions.[7][8][18][19]
Reaction Time 30 minutes to OvernightDependent on reactants, temperature, and concentration.[7]
Molar Ratio (this compound:Thiol) 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point to drive the reaction to completion.[7][8][11][14] This should be optimized for each specific application.[7][8][11]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[7][9][11][18]
Buffer PBS, HEPES, Tris (Thiol-free)Avoid buffers containing competing nucleophiles like thiols.[7][9][11]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol is for proteins where cysteine residues are present as disulfide bonds and need to be reduced to free thiols for conjugation.

  • Prepare Protein Solution: Dissolve your protein in a degassed conjugation buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA) to a concentration of 1-10 mg/mL.[8][9]

  • Add TCEP: Prepare a fresh stock solution of TCEP. Add TCEP to the protein solution to achieve a 10- to 100-fold molar excess over the protein.[6][9][10][11][12]

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[8][12]

  • Proceed to Conjugation: The reduced protein solution can often be used directly for the conjugation reaction without removing the excess TCEP, as TCEP does not contain a thiol group and is less likely to interfere with the maleimide reaction compared to other reducing agents like DTT.[5]

Protocol 2: General this compound Conjugation to a Thiol-Containing Molecule
  • Prepare Reagents:

    • Prepare your thiol-containing protein or peptide in a suitable conjugation buffer (e.g., PBS, pH 7.0-7.4).[8] If disulfide bonds were present, follow Protocol 1 first.

    • Immediately before use, dissolve the this compound reagent in a small amount of anhydrous organic solvent (like DMSO or DMF) to create a concentrated stock solution.[7][8][9][11][12]

  • Perform Conjugation:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the solution of the thiol-containing molecule.[7][8][11][12][14]

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.[7][8][12][14] Protect from light if any of the reagents are light-sensitive.[7][11][13]

  • Quench Reaction (Optional but Recommended):

    • To stop the reaction and consume any excess this compound, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 20-50 mM.[4][7][8][17]

    • Incubate for approximately 15 minutes.[17]

  • Purify Conjugate:

    • Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.[7][8][13][14]

  • Characterization and Storage:

    • Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling.[7][11]

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C. For long-term storage, consider adding a cryoprotectant like glycerol.[7][11][12]

Visual Guides

experimental_workflow start_end start_end process process decision decision critical critical start Start: Prepare Thiol-Molecule in Degassed Buffer (pH 6.5-7.5) disulfide_check Disulfide Bonds Present? start->disulfide_check reduce Reduce with TCEP (30-60 min, RT) disulfide_check->reduce Yes prep_peg Prepare Fresh this compound Stock in Anhydrous Solvent disulfide_check->prep_peg No reduce->prep_peg conjugate Add this compound (10-20x excess) Incubate (2-4h RT or O/N 4°C) prep_peg->conjugate quench Quench with Excess Thiol (e.g., L-Cysteine) conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify characterize Characterize and Store purify->characterize

Caption: General workflow for this compound conjugation.

reaction_pathways reactant reactant product product side_product side_product condition condition reactants mPEG4-Maleimide + Thiol-Molecule desired_product Desired Conjugate (Stable Thioether Bond) reactants->desired_product hydrolysis Inactive Maleamic Acid reactants->hydrolysis amine_reaction Amine Side-Product (e.g., with Lysine) reactants->amine_reaction cond1 pH 6.5 - 7.5 (Optimal Path) cond2 pH > 7.5 (Increases with pH) cond3 pH > 7.5

Caption: Key reaction pathways in maleimide chemistry.

References

Technical Support Center: Troubleshooting mPEG4-Mal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mPEG4-Maleimide (mPEG4-Mal) conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of this compound to thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol reaction?

The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This pH range provides an ideal balance between the reaction rate and selectivity. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which ensures high specificity for cysteine residues over lysine residues.[1][2][3][4][5]

Q2: What are the consequences of the pH being too high or too low?

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][2][3][4][5] Additionally, the reactivity of primary amines toward the maleimide increases, which can lead to non-specific conjugation and the formation of unwanted side products.[1][2][3][5]

  • Below pH 6.5: The reaction rate significantly decreases because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻) required for the reaction.[1][2][3]

Q3: My protein contains disulfide bonds. What should I do before starting the conjugation?

It is essential to reduce any disulfide bonds in your protein before initiating the maleimide conjugation. Maleimides specifically react with free thiol (-SH) groups.[1] Therefore, disulfide bonds must be cleaved to generate free thiols available for conjugation.

Q4: Which reducing agent should I use, and does it need to be removed?

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is often recommended because it is a thiol-free reducing agent.[5][6] However, recent studies have shown that TCEP can react directly with maleimides, so it is highly recommended to remove or neutralize excess TCEP before adding the maleimide reagent.[7]

  • DTT (Dithiothreitol) and BME (β-mercaptoethanol): These are thiol-containing reducing agents and will compete with your target molecule for the maleimide.[8] Therefore, any excess of these reagents must be completely removed before adding the this compound.[5][8]

Q5: How can I remove the reducing agent before conjugation?

Excess reducing agents can be removed using methods such as desalting columns (size exclusion chromatography) or dialysis.[5][8]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation yield is a common issue in mPEGylation. The following guide will help you identify and resolve the potential causes.

Problem 1: Inactive Maleimide Reagent
Potential Cause Troubleshooting Steps Recommended Action
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive.[1][2][4][5]Prepare fresh this compound stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][3] Avoid storing maleimide reagents in aqueous buffers.[8] Ensure the reaction pH is maintained between 6.5 and 7.5.[1][3]
Improper Storage Improper storage of the this compound reagent can lead to degradation.Store this compound at -20°C or colder, under a dry, inert atmosphere, and protected from light and moisture.[4] Consider aliquoting the reagent to avoid repeated freeze-thaw cycles.[4]
Problem 2: Inactive or Unavailable Thiol Groups
Potential Cause Troubleshooting Steps Recommended Action
Incomplete Reduction of Disulfides The disulfide bonds in the target molecule were not fully reduced, resulting in fewer available free thiols.Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (a 10-100 fold molar excess is a common starting point).[1][5][6]
Re-oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds, making them unavailable for conjugation.Degas all buffers and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[1] Including a chelating agent like EDTA (1-5 mM) in your buffers can help prevent metal-catalyzed oxidation.[8][9]
Problem 3: Suboptimal Reaction Conditions
Potential Cause Troubleshooting Steps Recommended Action
Incorrect Buffer Composition The buffer may contain competing nucleophiles or be at the wrong pH.Use a thiol-free buffer such as PBS or HEPES within the optimal pH range of 6.5-7.5.[1][3] Avoid buffers containing primary amines (e.g., Tris) if the pH is likely to exceed 7.5.[8]
Incorrect Stoichiometry An insufficient molar excess of the this compound reagent can lead to incomplete labeling.[8]A 10- to 20-fold molar excess of the maleimide reagent over the thiol is a common starting point for optimization.[1][2][4][5]
Interference from Reducing Agents Excess reducing agents from the disulfide reduction step can compete with the target molecule for the maleimide.[8]Remove the reducing agent after the reduction step using a desalting column or dialysis before adding the this compound.[8]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Dissolve the protein in a degassed conjugation buffer (e.g., phosphate buffer, pH 7.2) to a concentration of 1-10 mg/mL.[1][10]

  • Add a 10- to 50-fold molar excess of TCEP to the protein solution.[10]

  • Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of disulfide bonds.[1][10]

  • If using a thiol-containing reducing agent like DTT, it must be removed via a desalting column or dialysis.[5][11] For TCEP, removal is also highly recommended to prevent side reactions.[7]

Protocol 2: this compound Conjugation
  • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF.[10][11]

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[11]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10][11]

  • To quench the reaction, an excess of a low molecular weight thiol, such as N-acetylcysteine or L-cysteine, can be added to react with any unreacted maleimide groups.[10][11]

  • Purify the PEGylated protein to remove unreacted this compound and other byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[12]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and analytical methods for this compound conjugation.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[1][2][3][4]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[1][4]
Reaction Time 30 minutes to OvernightDependent on reactants and temperature.[1]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point for optimization.[1][2][4][5]
Protein Concentration 1-10 mg/mLA common concentration range for efficient conjugation.[1][6][10]
Buffer PBS, HEPES (Thiol-free)Avoid buffers containing competing nucleophiles like thiols or primary amines.[1][8]

Table 2: Analytical Techniques for Quantifying Conjugation Efficiency

TechniquePrincipleInformation Provided
SDS-PAGE Separation by molecular weight.Visual confirmation of conjugation through a shift in molecular weight.
Size-Exclusion Chromatography (SEC-HPLC) Separation by hydrodynamic volume.Quantification of conjugated vs. unconjugated protein based on peak area.[13]
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicity.Can separate different PEGylated species.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Precise determination of the degree of PEGylation.[13]
¹H NMR Spectroscopy Measures nuclear magnetic resonance.Direct quantification of the amount of PEG in a sample, particularly useful for smaller molecules.[13]

Visual Guides

This compound Conjugation Workflow

G cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: this compound Conjugation cluster_purification Step 3: Purification Protein_Disulfide Protein with Disulfide Bonds Reducing_Agent Add Reducing Agent (e.g., TCEP) Protein_Disulfide->Reducing_Agent Reduced_Protein Reduced Protein with Free Thiols (-SH) Reducing_Agent->Reduced_Protein Add_mPEG4_Mal Add this compound Reduced_Protein->Add_mPEG4_Mal Conjugated_Protein PEGylated Protein Add_mPEG4_Mal->Conjugated_Protein Purification Purification (e.g., SEC, Dialysis) Conjugated_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: General experimental workflow for this compound conjugation.

Troubleshooting Logic for Low Conjugation Efficiency

G Start Low Conjugation Efficiency Check_Maleimide 1. Check this compound Reagent Start->Check_Maleimide Check_Thiol 2. Check Thiol Availability Check_Maleimide->Check_Thiol Reagent OK Sol_Maleimide Use fresh, properly stored this compound. Prepare stock solution immediately before use. Check_Maleimide->Sol_Maleimide Issue Found Check_Conditions 3. Check Reaction Conditions Check_Thiol->Check_Conditions Thiols OK Sol_Thiol Ensure complete disulfide reduction. Prevent re-oxidation with degassed buffers/EDTA. Check_Thiol->Sol_Thiol Issue Found Sol_Conditions Optimize pH (6.5-7.5), molar ratio, and buffer. Remove reducing agents. Check_Conditions->Sol_Conditions Issue Found

Caption: A decision tree for troubleshooting low this compound conjugation efficiency.

Maleimide-Thiol Reaction Pathway and Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Thiol Protein-SH (Free Thiol) Thioether Stable Thioether Bond (PEGylated Protein) Thiol->Thioether Maleimide mPEG4-Maleimide Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (Inactive Maleimide) Maleimide->Hydrolysis pH > 7.5 Aqueous Buffer Amine_Reaction Reaction with Amines (Non-specific Labeling) Maleimide->Amine_Reaction pH > 7.5

Caption: The desired maleimide-thiol reaction and common side reactions.

References

preventing hydrolysis of mPEG4-Maleimide during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing mPEG4-Maleimide in conjugation reactions. Here, you will find answers to frequently asked questions, troubleshooting strategies for common issues, detailed experimental protocols, and quantitative data to help you minimize the hydrolysis of the maleimide group and achieve optimal conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is mPEG4-Maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2] This is a primary concern during conjugation because the maleimide group is essential for reacting with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. If the maleimide hydrolyzes before it can react with the target thiol, it results in low or no conjugation efficiency, leading to a reduced yield of the desired conjugate and wasted reagents.[2]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

The two main factors that accelerate the rate of maleimide hydrolysis are:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.[1][2] Above pH 7.5, the hydrolysis of the maleimide group becomes a significant competing reaction to the desired thiol conjugation.[2][3][4][5]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[1][2] For instance, the hydrolysis rate at pH 7.4 can be approximately five times higher at 37°C compared to 20°C.[1][6]

Q3: What is the optimal pH range for mPEG4-Maleimide conjugation to minimize hydrolysis?

The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3][5][7][8] This range provides a crucial balance: the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide, while the competing rate of hydrolysis remains relatively low.[2] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with primary amines (e.g., lysine residues), ensuring high selectivity.[1][3][7]

Q4: How should I prepare and store mPEG4-Maleimide reagents to ensure stability?

Due to their susceptibility to hydrolysis, it is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[2][3][4][8] For longer-term storage, mPEG4-Maleimide should be kept as a dry powder at -20°C, protected from moisture.[3][4] If a stock solution is necessary, it should be prepared in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C.[2][3][4]

Q5: Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, if the cysteine residues in your protein are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[3][9] Disulfide bonds are unreactive towards maleimides.[3][9][10] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).[3][4]

Q6: How do I stop or "quench" the conjugation reaction?

To stop the reaction and cap any unreacted maleimide groups, you can add a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol.[3][11] This prevents the unreacted mPEG4-Maleimide from conjugating with other molecules in downstream applications.[3]

Quantitative Data on Maleimide Stability

The stability of the maleimide group is highly dependent on pH and temperature. The tables below summarize the hydrolysis rate under different conditions.

Table 1: Effect of pH on the Half-life of 8-arm-PEG10k-maleimide at 37°C

pHHalf-lifeStability Recommendation
5.5~ 48 hoursHigh stability, but conjugation is slow.
7.4~ 5.5 hoursModerate stability, within the optimal conjugation range.
9.0~ 0.1 hours (6 mins)Low stability, high risk of hydrolysis.

This data illustrates the critical impact of pH on maleimide stability, with a dramatic decrease in half-life as the pH becomes more alkaline.

Table 2: Effect of Temperature on the Hydrolysis Rate of 8-arm-PEG10k-maleimide at pH 7.4

TemperaturePseudo-first-order rate constant (kobs) (s⁻¹)Stability Recommendation
20°C1.24 x 10⁻⁵Favorable for minimizing hydrolysis during longer reactions.
37°C6.55 x 10⁻⁵Increased hydrolysis rate; reactions should be kept as short as possible.

This data shows that the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C, emphasizing the need for temperature control.[6]

Visualizing the Chemistry and Workflow

To better understand the process, the following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting.

Diagram 1: Competing Reactions in mPEG4-Maleimide Conjugation cluster_reactants Reactants cluster_products Potential Products Reactant1 mPEG4-Maleimide (Active) Desired_Product Stable Thioether Conjugate (Desired Product) Reactant1->Desired_Product Conjugation (pH 6.5-7.5) Side_Product Maleamic Acid Derivative (Inactive Hydrolysis Product) Reactant1->Side_Product Hydrolysis (Accelerated at pH > 7.5) Reactant2 Protein-SH (Thiol Group)

Diagram 1: Competing Reactions in mPEG4-Maleimide Conjugation

Diagram 2: Troubleshooting Workflow for Low Conjugation Efficiency Start Start: Low Conjugation Efficiency Check_pH Is reaction pH within 6.5-7.5? Start->Check_pH Check_Reagent Was Maleimide reagent prepared fresh? Check_pH->Check_Reagent Yes Adjust_pH Action: Prepare fresh buffer, verify pH. Check_pH->Adjust_pH No Check_Thiol Are protein thiols reduced and available? Check_Reagent->Check_Thiol Yes Prepare_Fresh Action: Use fresh, anhydrous stock solution. Check_Reagent->Prepare_Fresh No Check_Temp Was reaction run at RT or 4°C? Check_Thiol->Check_Temp Yes Reduce_Protein Action: Add TCEP/DTT, then purify before conjugation. Check_Thiol->Reduce_Protein No Lower_Temp Action: Lower temperature to 4°C and increase reaction time. Check_Temp->Lower_Temp No Success Conjugation Optimized Check_Temp->Success Yes Adjust_pH->Check_pH Prepare_Fresh->Check_Reagent Reduce_Protein->Check_Thiol Lower_Temp->Check_Temp

Diagram 2: Troubleshooting Workflow

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Hydrolysis of mPEG4-Maleimide Reagent Prepare a fresh stock solution of mPEG4-Maleimide in anhydrous DMSO or DMF immediately before use.[3][4] Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][3][7] Avoid prolonged storage of the reagent in aqueous solutions.[3][4]
Oxidation of Thiol Groups on Biomolecule Degas all buffers to remove dissolved oxygen.[3][9] Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).[3][8] If necessary, reduce disulfide bonds with TCEP or DTT prior to conjugation.[3][4]
Incorrect Buffer Composition Use buffers that do not contain primary amines or thiols, such as phosphate, or HEPES.[7][12] Tris buffer can be used but may have some reactivity at higher pH values.
Heterogeneous Product with Low Yield of Desired Conjugate Side Reactions with Amines Maintain the reaction pH between 6.5 and 7.5 to minimize reaction with lysine residues.[3][5][7] The reaction with thiols is significantly faster than with amines in this pH range.[1][3][7]
Suboptimal Molar Ratio Start with a 10- to 20-fold molar excess of the mPEG4-Maleimide reagent over the thiol-containing molecule.[8][10][12] This ratio may require optimization for your specific application.[4][10]
Thiazine Rearrangement If conjugating to an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement, especially at neutral or higher pH.[5] To suppress this, consider performing the conjugation at a more acidic pH (e.g., pH < 6.5) to keep the N-terminal amine protonated.[5]

Experimental Protocols

Protocol 1: Protein Reduction and Preparation

This protocol describes the reduction of disulfide bonds in a protein sample prior to conjugation with mPEG4-Maleimide.

Materials:

  • Protein solution (1-10 mg/mL)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (if using DTT)

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[3][9]

  • If using TCEP: Add TCEP to the protein solution to a final concentration of 10-100-fold molar excess over the protein.[4] Incubate for 20-30 minutes at room temperature.[3][4] You can proceed directly to the conjugation protocol as TCEP does not need to be removed.[4]

  • If using DTT: Add DTT to the protein solution to a final 10-fold molar excess.[4][12] Incubate for 30 minutes at room temperature.[4]

  • Crucially, if DTT was used, it must be completely removed before adding the mPEG4-Maleimide reagent.[3][4] This is because DTT contains thiols that will compete with the protein's thiols.[3][4] Remove DTT using a desalting column or dialysis.

  • To minimize reoxidation of the thiols, proceed immediately to the conjugation protocol.[4]

Protocol 2: General mPEG4-Maleimide Conjugation

This protocol provides a general procedure for conjugating mPEG4-Maleimide to a reduced, thiol-containing protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • mPEG4-Maleimide

  • Anhydrous DMSO or DMF

  • Degassed Conjugation Buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., L-cysteine)

Procedure:

  • Immediately before use, prepare a 10 mM stock solution of mPEG4-Maleimide in anhydrous DMSO or DMF.[4] Vortex briefly to ensure it is fully dissolved.[4][10]

  • Add the mPEG4-Maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 molar excess of maleimide to protein is a common starting point).[4][10] Keep the final concentration of the organic solvent below 10% (v/v) to avoid protein denaturation.[3]

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[13][14][15][16] The optimal time and temperature may need to be determined empirically.[4]

  • (Optional) Quench the reaction by adding a quenching solution like L-cysteine to a final concentration that is in excess of the initial maleimide concentration.

  • Purify the conjugate to remove excess, unreacted mPEG4-Maleimide and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[8][13][14][15][16]

  • Characterize the final conjugate using appropriate analytical techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful conjugation and purity.[13]

References

Technical Support Center: Quenching Unreacted mPEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted mPEG4-Maleimide after conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench unreacted mPEG4-Maleimide after a conjugation reaction?

A1: Quenching unreacted maleimide groups is a critical step for several reasons:

  • Preventing Off-Target Reactions: Free maleimides are highly reactive towards thiol groups. If not quenched, they can react with other thiol-containing molecules, such as cysteine residues on other proteins, in downstream applications. This can lead to unintended crosslinking, aggregation, and altered biological activity of your conjugate.[1]

  • Ensuring Conjugate Stability: The bond formed between a maleimide and a thiol, a thiosuccinimide linkage, can be reversible through a retro-Michael reaction. This is particularly problematic for antibody-drug conjugates (ADCs) where endogenous thiols like glutathione can displace the drug payload, leading to off-target toxicity and reduced efficacy.[1] Quenching the reaction helps to minimize this reversal.

Q2: What are the most common reagents used to quench unreacted maleimides?

A2: Excess maleimide groups are typically quenched by adding a small molecule with a free thiol group.[1] Common quenching agents include:

  • L-Cysteine[1][2]

  • β-Mercaptoethanol (BME)[1]

  • Dithiothreitol (DTT)[1]

  • Glutathione (GSH)[1]

  • N-acetylcysteine[2]

Q3: What is the optimal pH for the maleimide quenching reaction?

A3: The quenching reaction is most efficient at a pH between 6.5 and 7.5.[1][3] Within this range, the maleimide group shows high selectivity for thiols.[1] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive, and the potential for side reactions with amines (e.g., lysine residues) increases.[3][4]

Q4: Can the reducing agent used to prepare my protein's thiols interfere with the quenching step?

A4: Yes, some reducing agents can interfere. Thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) will react with the maleimide reagent and must be removed before conjugation, for instance, by using a desalting column.[3][4] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and generally does not need to be removed before the maleimide conjugation step.[3][4] However, it's important to be aware that TCEP can still react with maleimides, so using the minimum effective concentration is recommended.[1]

Q5: How do I remove the quenching agent after the reaction is complete?

A5: After quenching, it is important to remove the excess quenching agent and other small molecules from your final conjugate.[2] Common purification methods include:

  • Size-Exclusion Chromatography (e.g., desalting columns)[2]

  • Dialysis[2]

  • Tangential Flow Filtration (TFF)[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency 1. Hydrolyzed Maleimide: The mPEG4-Maleimide was exposed to aqueous buffer for too long before use.[1] 2. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[1][3] 3. Oxidized Thiols: Cysteine residues on the biomolecule have re-formed disulfide bonds.1. Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] 2. Verify the pH of your reaction buffer. 3. Perform a reduction step with a suitable reducing agent like TCEP right before conjugation.[1]
Conjugate is Unstable / Payload Loss Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange with other molecules.[1]After the quenching step, consider performing a ring-hydrolysis step by adjusting the pH to 8.5-9.0 and incubating for 2-4 hours at room temperature or 37°C.[1] This opens the succinimide ring, forming a more stable linkage.[1]
Unintended Side Products or Aggregation 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[1] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis.[1]1. Strictly maintain the reaction pH between 6.5 and 7.5.[1] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely.

Experimental Protocols

General Protocol for Quenching Unreacted mPEG4-Maleimide

This protocol describes the final step of a conjugation reaction, where excess mPEG4-Maleimide is quenched using a thiol-containing reagent.

Materials:

  • Conjugation reaction mixture containing unreacted mPEG4-Maleimide

  • Quenching reagent stock solution (e.g., 1 M L-cysteine in reaction buffer)

  • Reaction buffer (pH 6.5-7.5)

Procedure:

  • Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of your chosen quenching agent (e.g., L-cysteine) in the same reaction buffer used for conjugation.[1]

  • Add Quencher to Reaction: Once the primary conjugation reaction has reached the desired endpoint, add the quenching reagent stock solution to the reaction mixture. A final concentration of 10-50 mM of the quenching agent is typically sufficient.[1]

  • Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature with gentle mixing.[1]

  • Purify the Conjugate: After quenching is complete, remove the excess quenching agent and other reaction components from the final conjugate using a suitable method such as a desalting column (size exclusion chromatography) or dialysis.[1]

Quantitative Data Summary
Quenching AgentTypical Final ConcentrationRecommended Reaction TimeKey Considerations
L-Cysteine10-50 mM[1]15 minutes[1]A common and effective choice.[1]
β-Mercaptoethanol (BME)10-50 mM[1]15 minutes[1]Has a strong odor and must be handled in a fume hood.[1]
Dithiothreitol (DTT)10-50 mM[1]15 minutes[1]Can also act as a reducing agent.[1]
Glutathione (GSH)10-50 mM[1]15 minutesBiologically relevant thiol.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification start Biomolecule with Thiol Group(s) conjugation Incubate (pH 6.5-7.5) start->conjugation reagent mPEG4-Maleimide reagent->conjugation quencher Add Quenching Reagent (e.g., L-Cysteine) conjugation->quencher Reaction Completion incubation_quench Incubate (15 min, RT) quencher->incubation_quench purify Purification (e.g., SEC, Dialysis) incubation_quench->purify final_product Purified mPEG4-Conjugate purify->final_product troubleshooting_logic cluster_low_yield Low Yield cluster_instability Instability/Aggregation start Post-Conjugation Issue? check_ph Verify pH (6.5-7.5) start->check_ph Low Yield check_quenching Confirm Complete Quenching start->check_quenching Instability/Aggregation check_reagents Check Maleimide Activity check_ph->check_reagents check_thiols Ensure Thiols are Reduced check_reagents->check_thiols consider_hydrolysis Consider Ring Hydrolysis Step check_quenching->consider_hydrolysis

References

Technical Support Center: Purification of mPEG4-Mal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of mPEG4-Maleimide (mPEG4-Mal) conjugates from unreacted linkers.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound linkers from my conjugate preparation?

A1: Residual unreacted this compound linkers can lead to several complications in downstream applications. These include potential batch-to-batch inconsistency, inaccurate characterization of the conjugate, and possible off-target effects or immunogenicity in preclinical and clinical studies. Therefore, a robust purification strategy is essential to ensure the quality, safety, and efficacy of your this compound conjugate.

Q2: What are the most common methods for purifying this compound conjugates?

A2: The primary methods for removing small molecules like unreacted this compound linkers from larger protein or antibody conjugates are based on differences in size. The three most widely used techniques are:

  • Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their hydrodynamic volume. Larger molecules (the conjugate) elute first, while smaller molecules (the unreacted linker) are retained longer in the porous beads of the chromatography resin.[1]

  • Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the smaller unreacted linkers to diffuse out into a larger volume of buffer (the dialysate), while retaining the larger conjugate.[2][3][4]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid filtration method that uses a semi-permeable membrane to separate molecules by size. The reaction mixture is passed tangentially across the membrane surface, allowing smaller molecules to pass through while retaining the larger conjugate.[5]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including your sample volume, the required final purity, available equipment, and processing time. The table below provides a general comparison to guide your decision.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volumeDiffusion across a semi-permeable membrane based on a concentration gradientPressure-driven separation across a semi-permeable membrane
Typical Protein Recovery >90%>90%>95%
Unreacted Linker Removal Efficiency High to Very HighHigh (dependent on buffer changes)Very High (dependent on diavolumes)
Processing Time Moderate (minutes to hours)Slow (hours to overnight)[2]Fast (minutes to hours)
Scalability Limited by column sizeDifficult to scale up for large volumesHighly scalable
Sample Dilution Can cause sample dilutionCan increase sample volumeCan concentrate the sample
Best Suited For High-purity applications, small to medium sample volumesSmall to medium sample volumes where time is not criticalLarge sample volumes, process development, and manufacturing

Experimental Workflows & Protocols

To ensure a successful purification process, it is recommended to first quench the conjugation reaction to deactivate any unreacted maleimide groups.

Experimental Workflow

experimental_workflow cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis conjugation This compound + Target Molecule reaction Conjugation Reaction conjugation->reaction crude_product Crude Conjugate Mixture reaction->crude_product quench Add Quenching Agent (e.g., L-cysteine) sec Size Exclusion Chromatography (SEC) quench->sec Choose Method dialysis Dialysis tff Tangential Flow Filtration (TFF) purified_product Purified this compound Conjugate sec->purified_product dialysis->purified_product tff->purified_product analysis Purity & Concentration Analysis crude_product->quench purified_product->analysis

Experimental workflow for this compound conjugate purification.
Detailed Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction

Before proceeding with purification, it is crucial to quench any unreacted maleimide groups to prevent non-specific reactions.

  • Prepare Quenching Solution: Prepare a stock solution of a thiol-containing quenching agent, such as L-cysteine or 2-mercaptoethanol, in a compatible buffer.

  • Add to Reaction: Add the quenching agent to the conjugation reaction mixture to a final concentration that is in molar excess of the initial maleimide concentration (e.g., 10-50 mM).

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for small to medium-scale purification and provides high resolution.

  • Materials:

    • SEC column (e.g., Sephadex G-25)[6]

    • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

    • Chromatography system (gravity flow, FPLC, or HPLC)

  • Procedure:

    • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired buffer.

    • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[7]

    • Elution: Begin the elution with the equilibration buffer at a flow rate recommended for your specific column.

    • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The this compound conjugate will elute in the earlier fractions, while the smaller, unreacted linker will elute later.

    • Analysis: Pool the fractions containing the purified conjugate and analyze for purity and concentration.

Protocol 3: Purification by Dialysis

This method is straightforward and ideal for small to medium sample volumes where processing time is not a major constraint.

  • Materials:

    • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for an antibody of ~150 kDa). The MWCO should be at least 3-6 times smaller than the molecular weight of your conjugate.[2]

    • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

    • Stir plate and stir bar

  • Procedure:

    • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.

    • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, leaving some headspace.

    • Dialysis: Immerse the sealed dialysis device in a large volume of cold (4°C) dialysis buffer. The volume of the dialysate should be at least 200 times the sample volume.[2] Stir the buffer gently.

    • Buffer Changes: For efficient removal of the unreacted linker, perform at least three buffer changes over a 24-hour period (e.g., after 4 hours, 8 hours, and then overnight).[4]

    • Sample Recovery: After the final buffer change, carefully remove the dialysis device and recover the purified conjugate.

Protocol 4: Purification by Tangential Flow Filtration (TFF)

TFF is the method of choice for larger sample volumes and for applications where scalability is important.

  • Materials:

    • TFF system with a pump and reservoir

    • TFF membrane cassette with an appropriate MWCO (typically 3-6 times smaller than the molecular weight of the conjugate)[8]

    • Diafiltration buffer (the final desired buffer for your conjugate)

  • Procedure:

    • System Setup: Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.

    • System Equilibration: Equilibrate the system by running the diafiltration buffer through it.

    • Sample Concentration (Optional): Concentrate the quenched reaction mixture to a smaller volume to reduce the amount of diafiltration buffer required.

    • Diafiltration: Perform diafiltration by adding the diafiltration buffer to the sample reservoir at the same rate as the filtrate is being removed. To ensure near-complete removal of the unreacted linker, a common practice is to exchange 5-10 diavolumes.[4] The transmembrane pressure (TMP) should be optimized according to the manufacturer's guidelines, but is often in the range of 1-3 psi for microfiltration applications.[7]

    • Sample Recovery: After diafiltration, recover the concentrated and purified conjugate from the system.

Troubleshooting Guide

This troubleshooting guide provides solutions to common problems encountered during the purification of this compound conjugates.

troubleshooting_guide cluster_start cluster_problem cluster_causes_low_yield cluster_solutions_low_yield cluster_causes_impure cluster_solutions_impure start Start Troubleshooting low_yield Low Yield of Purified Conjugate start->low_yield impure_product Impure Product (Unreacted Linker Present) start->impure_product adsorption Adsorption to membrane/resin low_yield->adsorption Possible Cause precipitation Protein precipitation low_yield->precipitation Possible Cause over_dilution Over-dilution during SEC low_yield->over_dilution Possible Cause inefficient_removal Inefficient removal by chosen method impure_product->inefficient_removal Possible Cause wrong_mwco Incorrect MWCO for dialysis/TFF impure_product->wrong_mwco Possible Cause column_overload SEC column overloading impure_product->column_overload Possible Cause change_membrane Use low-binding membrane/resin adsorption->change_membrane Solution optimize_buffer Optimize buffer conditions (pH, ionic strength) precipitation->optimize_buffer Solution concentrate_sample Concentrate sample before/after SEC over_dilution->concentrate_sample Solution increase_diavolumes Increase dialysis buffer changes or TFF diavolumes inefficient_removal->increase_diavolumes Solution repeat_purification Repeat purification step inefficient_removal->repeat_purification Alternative check_mwco Verify MWCO is appropriate wrong_mwco->check_mwco Solution reduce_load Reduce sample load on SEC column column_overload->reduce_load Solution

Troubleshooting decision tree for this compound conjugate purification.

References

Navigating mPEG4-Maleimide Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing mPEG4-Maleimide in bioconjugation experiments. Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance conjugation efficiency, with a special focus on mitigating the effects of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of mPEG4-Maleimide conjugation?

A1: Steric hindrance refers to the spatial obstruction that occurs when the size and three-dimensional structure of a molecule, such as a protein or the mPEG4-Maleimide itself, impede the reactive groups from coming into close proximity for the conjugation reaction to proceed efficiently. The relatively short PEG4 linker may not provide enough separation to overcome the bulkiness of the molecules involved, potentially leading to lower conjugation yields.[1][2]

Q2: How does the length of the PEG linker, specifically mPEG4, impact steric hindrance and conjugation efficiency?

A2: The length of the polyethylene glycol (PEG) linker is a critical factor in overcoming steric hindrance. While the mPEG4 linker is designed to provide a spacer, its shorter length may not always be sufficient to overcome the steric barriers presented by large biomolecules.[1] Longer PEG linkers, such as mPEG8 or mPEG12, offer greater flexibility and a longer reach, which can facilitate access to sterically hindered cysteine residues within a protein's structure, potentially leading to higher conjugation efficiency.[1] However, in some cases, a shorter linker like mPEG4 may be advantageous in creating a more compact conjugate.[2]

Q3: What are the optimal reaction conditions for a successful mPEG4-Maleimide conjugation?

A3: For optimal and selective conjugation of mPEG4-Maleimide to thiol groups, a pH range of 6.5 to 7.5 is recommended.[1][3][4] Within this range, the thiol-maleimide reaction is significantly faster (approximately 1,000 times) than competing reactions with amines.[3][4] Reactions are typically performed at room temperature for 2-4 hours or overnight at 4°C.[5][6] A molar excess of the mPEG4-Maleimide reagent (typically 10 to 20-fold) over the thiol-containing molecule is often used to drive the reaction to completion.[5][6]

Q4: What are common side reactions to be aware of during mPEG4-Maleimide conjugation?

A4: The primary side reactions include hydrolysis of the maleimide ring, which is more prevalent at a pH above 7.5 and renders the reagent inactive.[4] Another potential issue is the reaction of the maleimide group with primary amines, such as the side chain of lysine, which can occur at pH values above 7.5.[4] For conjugations involving an N-terminal cysteine, a thiazine rearrangement can occur, which is also more prominent at higher pH.[4] Additionally, the thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to deconjugation, although this is less common under typical conditions.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Steric Hindrance: The cysteine residue may be located in a sterically hindered region of the protein, preventing access by the mPEG4-Maleimide.[1][2]- Increase PEG Linker Length: Consider using a longer PEG linker (e.g., mPEG8, mPEG12) to provide greater spatial separation and flexibility.[1] - Optimize Molar Ratio: Increase the molar excess of the mPEG4-Maleimide reagent to 10-20 fold to drive the reaction forward.[1][6] - Partial Denaturation: In some cases, controlled, partial denaturation of the protein can expose buried cysteine residues. This should be done with caution to maintain the protein's function.[1]
Oxidized Thiols: The sulfhydryl groups on the cysteine residues have formed disulfide bonds and are not available for conjugation.- Reduce Disulfide Bonds: Treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[4] If DTT (dithiothreitol) is used, it must be removed before adding the mPEG4-Maleimide.
Maleimide Hydrolysis: The maleimide group has been hydrolyzed due to improper storage or reaction conditions (e.g., high pH).[4]- Use Fresh Reagents: Prepare the mPEG4-Maleimide solution immediately before use. - Control pH: Maintain the reaction pH between 6.5 and 7.5.[1][3][4]
Non-Specific Labeling Reaction with Amines: The reaction pH is too high (above 7.5), leading to the reaction of the maleimide with amine groups (e.g., lysine residues).[4]- Maintain Optimal pH: Ensure the reaction buffer is maintained within the recommended pH range of 6.5-7.5.[4]
Conjugate Instability Retro-Michael Reaction: The thioether bond is reversing, leading to the release of the mPEG4.[3]- Hydrolyze the Succinimide Ring: After conjugation, the stability of the linkage can sometimes be increased by hydrolyzing the thiosuccinimide ring by raising the pH.

Quantitative Data on mPEG-Maleimide Conjugation

While direct head-to-head quantitative comparisons of mPEG4-Maleimide with other linker lengths are not extensively available in a single study, the following tables summarize typical reaction parameters and the qualitative impact of linker length on conjugation outcomes based on available data.

Table 1: Recommended Reaction Parameters for mPEG4-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and to minimize maleimide hydrolysis.[3][4][5]
Molar Ratio (mPEG4-Mal:Thiol) 10:1 to 20:1A molar excess of the PEG reagent is generally recommended to ensure complete conjugation.[5][6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (2-4 hours), while overnight incubation at 4°C can also be effective.[5][6]
Reaction Time 2 hours to overnightThe reaction is generally rapid. Progress can be monitored by analytical techniques like HPLC.[5]
Protein Concentration 1 - 10 mg/mLA typical concentration range for efficient protein conjugation.[5]
Buffer Composition Phosphate, HEPESBuffers should be free of thiols. Degassing the buffer is recommended to prevent oxidation of the thiol groups.[5]

Table 2: Qualitative Impact of PEG Linker Length on Conjugation Efficiency

PEG Linker LengthImpact on Steric HindranceEffect on Conjugation Efficiency
Short (e.g., mPEG4) May not be sufficient to overcome significant steric barriers in large or complex biomolecules.[1][2]Efficiency can be high if the conjugation site is readily accessible.[7] May be lower for sterically hindered sites.[1]
Medium (e.g., mPEG8, mPEG12) Generally more effective at overcoming steric hindrance due to increased flexibility and reach.[1]Often leads to improved conjugation efficiency, especially for hindered cysteine residues.
Long (e.g., mPEG24 and longer) Provides the greatest separation between the biomolecule and the conjugated partner, effectively minimizing steric clash.Can further enhance conjugation efficiency in challenging systems, but may also lead to changes in the physicochemical properties of the conjugate.

Experimental Protocols

Protocol 1: mPEG4-Maleimide Conjugation to a Protein with Available Cysteine Residues

Materials:

  • Protein with accessible cysteine residue(s)

  • mPEG4-Maleimide

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5 (must be thiol-free and degassed)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]

  • mPEG4-Maleimide Solution Preparation:

    • Immediately before use, prepare a stock solution of mPEG4-Maleimide (e.g., 10 mM) in anhydrous DMF or DMSO.[5]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the mPEG4-Maleimide stock solution to the protein solution.[5]

    • Mix gently and immediately flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.[5]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol in a slight molar excess to the initial amount of mPEG4-Maleimide.[5]

  • Purification of the Conjugate:

    • Purify the mPEG4-protein conjugate from excess unreacted reagents using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm the successful conjugation.[5]

Visualizations

G cluster_0 Thiol-Maleimide Conjugation Mechanism Protein_SH Protein-SH (Thiol Group) Intermediate Michael Addition Intermediate Protein_SH->Intermediate Nucleophilic Attack mPEG4_Mal mPEG4-Maleimide mPEG4_Mal->Intermediate Conjugate Stable Thioether Bond (mPEG4-S-Protein) Intermediate->Conjugate Protonation

Caption: Mechanism of mPEG4-Maleimide conjugation to a thiol-containing protein.

G cluster_1 Impact of Steric Hindrance cluster_2 Short Linker (mPEG4) cluster_3 Longer Linker (e.g., mPEG12) Protein_mPEG4 Protein mPEG4 This compound Protein_mPEG4->mPEG4 Steric Clash Protein_mPEG12 Protein mPEG12 mPEG12-Mal Protein_mPEG12->mPEG12 Successful Conjugation

Caption: How longer PEG linkers can overcome steric hindrance.

G cluster_4 Experimental Workflow Start Start Protein_Prep 1. Protein Preparation (Reduction if necessary) Start->Protein_Prep Reagent_Prep 2. Prepare mPEG4-Maleimide Solution Protein_Prep->Reagent_Prep Conjugation 3. Conjugation Reaction Reagent_Prep->Conjugation Quench 4. Quench Reaction (Optional) Conjugation->Quench Purification 5. Purification (SEC/Dialysis) Quench->Purification Analysis 6. Characterization (SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for mPEG4-Maleimide conjugation.

References

Technical Support Center: Managing the Stability of mPEG4-Mal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mPEG4-Maleimide (mPEG4-Mal) conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the thioether bond formed during bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity and performance of your conjugates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My purified this compound conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: The thiosuccinimide linkage is undergoing degradation through two primary pathways: a retro-Michael reaction, which is a reversal of the conjugation, or hydrolysis of the succinimide ring.[1][2] The retro-Michael reaction can lead to deconjugation, while hydrolysis, though stabilizing the linkage, creates isomers that can lead to heterogeneity detected on analytical columns like HPLC.[1][2]

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Verify that the pH of your storage buffer is within the optimal range of 6.5-7.0.[2] Basic conditions (pH > 7.5) significantly accelerate both ring hydrolysis and the retro-Michael reaction.[1][2]

    • Optimize Storage Conditions: For short-term storage, keep the conjugate at 2-8°C. For long-term stability, store at -20°C or -80°C.[2]

    • Confirm Degradation Pathway: Use analytical techniques like Reverse-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS) to characterize the different species.[3][4] An increase in the unconjugated protein/peptide peak suggests a retro-Michael reaction. The appearance of closely eluting peaks or a mass increase of 18 Da confirms hydrolysis.[1][5]

    • Consider Controlled Hydrolysis for Stability: If the primary goal is to create a stable, irreversible bond, consider intentionally hydrolyzing the succinimide ring post-purification. This "locks" the thioether bond and prevents the retro-Michael reaction.[5][6][7] (See Protocol 2).

Problem 2: My antibody-drug conjugate (ADC) or PEGylated protein is losing its this compound payload during in vitro plasma stability assays.

  • Possible Cause: This is a classic sign of a retro-Michael reaction followed by thiol exchange.[8][9][10] The thioether bond is reversible, and abundant thiols in plasma, such as glutathione (GSH) and albumin, can effectively capture the released this compound, leading to deconjugation from your target molecule.[1][11][12]

  • Troubleshooting Steps:

    • Confirm Thiol Exchange: Use LC-MS to analyze the plasma sample. The detection of your mPEG4-payload conjugated to plasma proteins like albumin is direct evidence of thiol exchange.[1][3]

    • Implement a Controlled Hydrolysis Step: Before introducing the conjugate to a thiol-rich environment, perform a controlled hydrolysis step (see Protocol 2). The resulting ring-opened succinamic acid thioether is resistant to thiol exchange.[1][5][6]

    • Evaluate Next-Generation Maleimides: For future constructs where stability is paramount, consider using next-generation maleimide derivatives (e.g., those with electron-withdrawing N-substituents) that are designed for enhanced stability or to accelerate the stabilizing hydrolysis reaction.[3][7]

Problem 3: The initial conjugation reaction is inefficient, resulting in a low yield of the desired this compound conjugate.

  • Possible Cause: The most common reason for low conjugation yield is the hydrolysis of the this compound reagent before it has a chance to react with the target thiol.[5] This is highly dependent on pH and the age of the reagent stock solution.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure the this compound reagent is fresh and has been stored properly under dry conditions. Avoid preparing aqueous stock solutions of maleimides for long-term storage.[5] Always prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and use them immediately.[1][2]

    • Optimize Reaction pH: Strictly maintain the reaction buffer pH in the 6.5-7.5 range.[1][5][13] Use a calibrated pH meter to verify. Below pH 6.5, the thiol is less reactive; above pH 7.5, maleimide hydrolysis becomes rapid.[1][13]

    • Degas Buffers: Remove dissolved oxygen from all buffers by vacuum or by bubbling with an inert gas like argon or nitrogen.[14][15] This prevents the oxidation of thiols to disulfides, which do not react with maleimides.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thioether bond instability in this compound conjugates?

A1: The thiosuccinimide adduct formed from the reaction of a thiol and a maleimide is susceptible to two main degradation pathways[1]:

  • Retro-Michael Reaction: This is a reversible elimination reaction where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological environment containing other thiols (like glutathione), the released maleimide can react with these new thiols, leading to deconjugation and off-target effects.[1][8][11][12]

  • Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water. This reaction is significantly accelerated at basic pH (above 7.5).[1] While this process introduces structural isomers, it has the beneficial effect of preventing the retro-Michael reaction, thereby creating a stable, irreversible linkage.[6][7][12]

Q2: How does pH influence the stability and formation of the thioether linkage?

A2: pH is the most critical factor:

  • Conjugation Reaction (pH 6.5-7.5): This range is the optimal balance. It ensures a sufficient concentration of the reactive thiolate anion (-S⁻) for an efficient reaction while minimizing the rate of maleimide hydrolysis.[5][13] At neutral pH, the reaction with thiols is about 1,000 times faster than with amines (e.g., lysine).[13][16]

  • Conjugate Stability (Storage pH 6.5-7.0): This slightly acidic to neutral range is best for storing the conjugate, as it minimizes the rates of both the retro-Michael reaction and succinimide hydrolysis.[2]

  • Instability/Hydrolysis (pH > 7.5): Above pH 7.5, the maleimide group becomes highly susceptible to rapid hydrolysis.[5][13] Furthermore, the rate of the retro-Michael reaction increases, and the maleimide loses its selectivity, beginning to react with amines like lysine residues.[1][13]

Q3: What is thiol exchange and why is it a concern?

A3: Thiol exchange is a direct consequence of the retro-Michael reaction.[2] When the thioether bond reverses and releases the this compound, the maleimide is "recaptured" by another, more abundant thiol. In biological systems, plasma proteins like albumin or small molecules like glutathione are present in high concentrations and can effectively "steal" the this compound payload from its intended target.[2][11] This is a major concern for in vivo applications as it leads to a loss of efficacy and potential off-target effects.[8]

Q4: Are there strategies to create a permanently stable thioether bond?

A4: Yes. The most common and effective strategy is to intentionally induce the hydrolysis of the thiosuccinimide ring after the conjugation reaction is complete.[5][6] By incubating the purified conjugate at a slightly basic pH (e.g., 8.5-9.0), the ring opens to form a succinamic acid thioether.[1][5] This ring-opened structure is not susceptible to the retro-Michael reaction and is therefore stable against thiol exchange.[7][12] Other strategies involve using next-generation maleimides designed to be more stable or to undergo stabilizing rearrangements after conjugation.[8][17]

Data Presentation

Table 1: Influence of pH on Maleimide Reactions
pH RangeThiol ReactivityMaleimide Hydrolysis RateAmine Reactivity (Lysine)Recommendation
< 6.5Low (Thiol is protonated)LowNegligibleNot recommended for conjugation
6.5 - 7.5Optimal Low to ModerateVery LowIdeal for Conjugation [5][13]
7.5 - 8.5HighHighIncreasingUse for controlled hydrolysis; avoid for conjugation[1]
> 8.5HighVery HighSignificantNot recommended for conjugation
Table 2: Comparative Stability of Maleimide Conjugates
Conjugate StateConditionStability IssueOutcome
Thiosuccinimide (Ring-Closed)Incubated with 1 mM Glutathione (GSH) at 37°CRetro-Michael Reaction~30% deconjugation after 7 days[18]
Thiosuccinimide (Ring-Closed)Incubated in PBS at 37°CLow level of hydrolysis/reversal>95% intact after 7 days[18]
Succinamic Acid (Ring-Opened)Incubated with excess thiolsResistant to Retro-MichaelStable linkage, no deconjugation[6][7]
Mono-sulfone-PEG AdductIncubated with 1 mM GSH at 37°CN/A (Alternative Chemistry)>90% intact after 7 days[18][19]

Experimental Protocols

Protocol 1: Standard this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a protein's cysteine residue.

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2) to a concentration of 1-10 mg/mL.[1]

    • If cysteine residues are present as disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes.[1]

    • Remove the excess reducing agent using a desalting column equilibrated with degassed conjugation buffer.[1]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.[1][14]

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution at a 10-20 fold molar excess of maleimide over protein.[1]

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1] Protect the reaction from light if the PEG is attached to a fluorescent label.

  • Quenching and Purification:

    • (Optional but recommended) Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine to a final concentration of 1-10 mM and incubating for 20-30 minutes.[1]

    • Purify the conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[1]

  • Characterization:

    • Confirm successful conjugation and purity using methods such as SDS-PAGE (observing a mass shift), UV-Vis spectroscopy, and mass spectrometry.[2]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol describes how to intentionally hydrolyze the succinimide ring after conjugation to create a more stable, irreversible linkage that is resistant to thiol exchange.[5][6]

  • Perform Conjugation: Follow steps 1-4 of Protocol 1 to generate and purify the this compound conjugate.

  • pH Adjustment and Incubation:

    • Exchange the buffer of the purified conjugate to a buffer with a slightly alkaline pH, such as 0.1 M sodium phosphate or borate buffer at pH 8.5-9.0.[1][5]

    • Incubate the conjugate solution at room temperature or 37°C. The optimal time is typically 2-4 hours but should be determined empirically for each specific conjugate.[1]

  • Monitoring and Neutralization:

    • Monitor the ring-opening reaction by mass spectrometry until complete, which is indicated by a mass increase of 18 Da (the addition of one water molecule).[1][5]

    • Once the reaction is complete, re-neutralize the solution by exchanging the buffer back to a neutral storage buffer (e.g., PBS, pH 7.0-7.4).[1][5]

  • Final Storage:

    • Store the stabilized, ring-opened conjugate at 4°C or frozen at -80°C.

Protocol 3: Assessing Conjugate Stability with HPLC-MS

This protocol provides a framework for monitoring the degradation of a this compound conjugate over time in a thiol-rich environment.

  • Materials:

    • Purified this compound conjugate.

    • Incubation buffer (e.g., PBS, pH 7.4).

    • "Challenging" agent: 5 mM Glutathione (GSH) solution in the same buffer.[2]

    • Quenching solution (e.g., 1% Trifluoroacetic Acid, TFA).[2]

    • HPLC-MS system with a suitable reversed-phase column (e.g., C18).[4]

  • Methodology:

    • Incubate the purified conjugate in the incubation buffer containing 5 mM GSH at 37°C. A typical protein concentration is 100 µg/mL.[3]

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[2]

    • Immediately quench the reaction in the aliquot by adding the TFA solution to stop further degradation or exchange.[2]

    • Analyze the quenched samples by LC-MS.

  • Data Interpretation:

    • Monitor the peak area corresponding to the intact conjugate over time. A decrease indicates instability.[2]

    • Look for the appearance of new peaks corresponding to:

      • The unconjugated protein (from retro-Michael reaction).

      • The hydrolyzed, ring-opened product (mass +18 Da).

      • The thiol-exchanged product (e.g., this compound-Glutathione adduct).[2]

    • Calculate the half-life of the conjugate under the tested conditions by plotting the percentage of remaining intact conjugate versus time.

Visualizations

G cluster_reactants Reactants cluster_conjugate Conjugation Product cluster_pathways Degradation & Stabilization Pathways reagent reagent product product unstable unstable stable stable pathway pathway degraded degraded This compound This compound Protein-SH Protein-SH (Thiol) Thioether Thiosuccinimide Conjugate (Ring-Closed) Protein-SH->Thioether Hydrolysis Succinamic Acid Conjugate (Ring-Opened, Stable) Thioether->Hydrolysis Hydrolysis (Irreversible, pH > 7.5) Retro Deconjugated Protein-SH + this compound Thioether->Retro Retro-Michael Reaction (Reversible) Exchange Thiol-Exchanged Product (e.g., GSH-mPEG4-Mal) Retro->Exchange Thiol Exchange (e.g., with GSH)

Fig 1. Reaction pathways for this compound conjugates.

G start Instability Observed (e.g., Heterogeneity, Activity Loss) check_storage Check Storage Conditions start->check_storage decision decision process process result result issue issue analyze Analyze by LC-MS check_storage->analyze No storage_ok pH 6.5-7.0? Temp ≤ 4°C? check_storage->storage_ok Yes is_retro Deconjugation Peak Present? analyze->is_retro is_hydrolysis Mass +18 Da Peak Present? is_retro->is_hydrolysis No retro_issue Issue: Retro-Michael Reaction is_retro->retro_issue Yes hydrolysis_issue Issue: Uncontrolled Hydrolysis is_hydrolysis->hydrolysis_issue Yes no_change Other Issue: Investigate Further is_hydrolysis->no_change No storage_ok->analyze Yes adjust_storage Adjust Buffer pH & Temp for Future Storage storage_ok->adjust_storage No stabilize Solution: Perform Controlled Hydrolysis (Protocol 2) retro_issue->stabilize hydrolysis_issue->adjust_storage

Fig 2. Troubleshooting workflow for conjugate instability.

References

avoiding aggregation of proteins during mPEG4-Mal labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during mPEG4-Mal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of protein aggregation during this compound labeling?

A1: Protein aggregation during this compound labeling can stem from several factors:

  • Increased Hydrophobicity: The addition of the this compound molecule can increase the overall hydrophobicity of the protein, promoting self-association.[1]

  • Disruption of Protein Structure: The labeling process, including the buffer conditions and the covalent modification itself, can disrupt the protein's tertiary structure, exposing hydrophobic regions that lead to aggregation.[1]

  • High Degree of Labeling (DOL): Over-labeling a protein can significantly alter its physicochemical properties, such as its isoelectric point and surface charge, which can decrease its solubility.[1]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the lack of stabilizing excipients in the labeling and storage buffers can contribute to protein instability.[1][2]

  • Pre-existing Aggregates: The starting protein solution may already contain aggregates that can act as seeds for further aggregation during the labeling process.[1]

Q2: How does PEGylation, in general, help prevent protein aggregation?

A2: Polyethylene glycol (PEG) chains create a hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation.[3] This process also increases the hydrodynamic volume of the protein, creating steric hindrance that helps keep protein molecules separated.[3]

Q3: What is the optimal pH for the maleimide-thiol reaction?

A3: The optimal pH for the reaction between a maleimide and a thiol group on a protein is between 6.5 and 7.5.[1][4][5] Within this range, the thiol groups are sufficiently nucleophilic to react almost exclusively with the maleimide.[6] Above pH 7.5, the maleimide group can react with primary amines, leading to non-specific conjugation and potential cross-linking.[1][7]

Q4: Why is it necessary to reduce disulfide bonds before labeling?

A4: Maleimides react with free sulfhydryl (thiol) groups of cysteine residues. Cysteine residues can form disulfide bridges, which stabilize the protein's tertiary structure but are unreactive with maleimides.[8] Therefore, it is often necessary to reduce these disulfide bonds to generate free thiols for conjugation.[8]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear indication of significant protein aggregation.[1]

Potential Cause Suggested Solution
High Protein Concentration Reduce the protein concentration. Test a range of concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL) to find the optimal concentration that minimizes aggregation.[1][9] A typical starting concentration range for protein in PEGylation reactions is 1-10 mg/mL.[9]
Suboptimal Buffer pH Ensure the buffer pH is maintained between 6.5 and 7.5 for the maleimide-thiol reaction.[1][4] Buffers such as PBS, Tris, or HEPES are suitable.[6][8]
High Molar Excess of this compound Perform small-scale optimization experiments with varying molar ratios of this compound to your protein. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.[1][10]
Solvent Mismatch When adding the this compound (dissolved in an organic solvent like DMSO or DMF), add it slowly with gentle mixing to the aqueous protein solution.[1] Keep the final concentration of the organic solvent to a minimum.[1]

Issue 2: No visible precipitation, but downstream analysis reveals the presence of soluble aggregates.

Even without visible precipitates, soluble aggregates can compromise your experiments.[1]

Analytical Method Procedure and Interpretation
Size Exclusion Chromatography (SEC) SEC separates molecules based on their size. Aggregates will elute before the monomeric protein. Integrate the peak areas to determine the percentage of monomer and aggregate.[11]
Dynamic Light Scattering (DLS) Use DLS to measure the size distribution of particles in your solution. The presence of larger species compared to the monomeric protein indicates aggregation.[1]
SDS-PAGE Run both reducing and non-reducing SDS-PAGE. The presence of high molecular weight bands in the non-reducing gel that are not present in the reducing gel can indicate disulfide-linked aggregates.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Labeling

Parameter Recommended Range Rationale
pH 6.5 - 7.5[1][4][5]Optimal for selective reaction of maleimide with thiols; minimizes side reactions with amines.[1][5]
Protein Concentration 1 - 10 mg/mL[8][9]Balances reaction efficiency with the risk of aggregation.[9]
This compound:Protein Molar Ratio 10:1 to 20:1[1][6]A starting point for optimization to achieve sufficient labeling without excessive modification.
Temperature Room temperature or 4°C[6][10]Lower temperatures can slow down the reaction and may reduce aggregation.[11]
Reaction Time 2 hours at room temperature or overnight at 4°C[6][10]Allows for sufficient time for the conjugation reaction to proceed.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

1. Materials and Reagents:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[6][8]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)[1][6]

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification: Desalting column or size exclusion chromatography column[6]

  • Anhydrous DMSO or DMF[6][8]

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[8]

    • If the protein contains disulfide bonds that need to be reduced, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[1] Excess TCEP does not need to be removed.[1]

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.[6] A 10- to 20-fold molar excess is a common starting point.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][10]

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine, to a final concentration of 1-10 mM to react with any unreacted this compound.

  • Purification:

    • Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column or by using size exclusion chromatography.[6]

  • Analysis:

    • Analyze the purified conjugate to determine the degree of labeling and to assess for the presence of aggregates using methods like SEC, DLS, or SDS-PAGE.[1][11]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Protein Preparation (1-10 mg/mL in Buffer pH 6.5-7.5) Reduction Disulfide Reduction (optional, with TCEP) Protein_Prep->Reduction Conjugation Conjugation (2h @ RT or O/N @ 4°C) Reduction->Conjugation mPEG4_Prep This compound Preparation (10 mM in DMSO/DMF) mPEG4_Prep->Conjugation Purification Purification (SEC or Desalting) Conjugation->Purification Analysis Analysis (SEC, DLS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for this compound labeling of proteins.

aggregation_causes cluster_factors Contributing Factors Aggregation Protein Aggregation High_Conc High Protein Concentration High_Conc->Aggregation Bad_pH Suboptimal pH Bad_pH->Aggregation High_DOL High Degree of Labeling High_DOL->Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation Structure_Change Protein Structure Disruption Structure_Change->Aggregation Solvent Solvent Mismatch Solvent->Aggregation

Caption: Potential causes of protein aggregation during labeling.

troubleshooting_workflow Start Aggregation Observed? Visible_Precipitate Visible Precipitate? Start->Visible_Precipitate Yes No_Aggregation No Aggregation Start->No_Aggregation No Soluble_Aggregates Soluble Aggregates Detected? Visible_Precipitate->Soluble_Aggregates No Reduce_Conc Reduce Protein Concentration Visible_Precipitate->Reduce_Conc Yes Analyze Analyze with SEC/DLS Soluble_Aggregates->Analyze Yes Success Successful Labeling Soluble_Aggregates->Success No Optimize_pH Optimize Buffer pH (6.5-7.5) Reduce_Conc->Optimize_pH Optimize_Ratio Optimize Molar Ratio Optimize_pH->Optimize_Ratio Slow_Addition Slow Reagent Addition Optimize_Ratio->Slow_Addition Slow_Addition->Analyze Analyze->Success

Caption: A logical workflow for troubleshooting protein aggregation.

References

Navigating Thiol-Maleimide Conjugation: A Guide to pH Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing mPEG4-Maleimide (mPEG4-Mal) and other maleimide-containing reagents, achieving high-yield, specific conjugation to thiol-containing molecules is paramount. The pH of the reaction environment is the most critical factor influencing the specificity and efficiency of this widely used bioconjugation technique. This technical support center provides detailed guidance on optimizing reaction pH, troubleshooting common issues, and protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol reaction?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] This range provides the best balance between a high reaction rate and excellent selectivity for thiol groups over other nucleophiles.[1][2] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high specificity for cysteine residues over lysine residues.[1][2][3][4]

Q2: What are the consequences of performing the reaction at a pH above 7.5?

Above pH 7.5, two significant side reactions become more prominent:

  • Loss of Specificity: The reactivity of primary amines (e.g., the ε-amino group of lysine residues) towards the maleimide group increases, leading to the formation of undesirable, non-specific conjugates.[1][2][4][5][6]

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH.[1][2][4][5][6][7][8][9] This ring-opening reaction forms a non-reactive maleamic acid, rendering the this compound inactive and reducing the overall yield of the desired product.[2][4][6]

Q3: What happens if the reaction pH is too low (below 6.5)?

While the maleimide group is more stable against hydrolysis at lower pH, the rate of the desired thiol-maleimide reaction significantly decreases.[1][10] This is because the reaction relies on the presence of the nucleophilic thiolate anion (R-S⁻).[1] As the pH becomes more acidic, the thiol group (R-SH) remains predominantly protonated, reducing the concentration of the reactive thiolate and slowing down the conjugation.[1]

Q4: What is maleimide hydrolysis and how can it be minimized?

Maleimide hydrolysis is the ring-opening of the maleimide moiety in the presence of water, which forms an unreactive maleamic acid derivative.[6] This process is accelerated at neutral to high pH.[6] To minimize hydrolysis:

  • Always maintain the reaction pH within the recommended 6.5-7.5 range.[1][6]

  • Use freshly prepared aqueous solutions of the maleimide reagent.[6]

  • For storage, dissolve maleimide reagents in a dry, water-miscible, and biocompatible solvent like DMSO or DMF.[3][4][6]

Q5: Can the thioether bond formed be reversed?

Yes, the thiosuccinimide linkage formed between a maleimide and a thiol is potentially reversible through a process called a retro-Michael reaction.[3][4][6] This can be a concern in environments with high concentrations of other thiols (e.g., glutathione in vivo), potentially leading to payload migration or de-conjugation.[4][11] To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed under controlled conditions after the initial conjugation is complete.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The reaction buffer is outside the 6.5-7.5 range.Verify the buffer pH and adjust it to fall within the optimal range.[6]
Maleimide Hydrolysis: The maleimide reagent was stored improperly or the reaction was run at a pH > 7.5.Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF.[1][6] Ensure the reaction pH does not exceed 7.5.
Thiol Oxidation: Cysteine residues have formed disulfide bonds.Reduce disulfide bonds using a reducing agent like TCEP prior to conjugation. Remove the reducing agent before adding the maleimide.[11] Use degassed buffers to minimize oxidation.[1]
Non-specific Labeling Reaction pH is too high: The pH is above 7.5, leading to reactions with amines (e.g., lysine residues).Maintain the reaction pH strictly between 6.5 and 7.5 for optimal specificity.[1][5]
Product Aggregation High Degree of Labeling: Excessive modification alters the protein's properties.Reduce the molar excess of the this compound reagent. Optimize the reaction time to control the extent of modification.
Suboptimal Buffer Conditions: Incorrect pH or ionic strength for the protein's stability.Ensure the buffer conditions are suitable for the specific protein being conjugated.
Thiazine Rearrangement Conjugation to an N-terminal Cysteine: The adjacent N-terminal amino group attacks the succinimide ring.[2]This side reaction is more prominent at physiological or higher pH.[2][12] Performing the reaction at a more acidic pH (e.g., ~6.5) can help minimize this by keeping the amine protonated.[1]

Quantitative Data Summary

The following tables summarize key parameters influencing the specificity and efficiency of the maleimide-thiol reaction.

Table 1: pH Effect on Maleimide Reaction Specificity

pH RangePrimary ReactionCompeting ReactionsSpecificity Outcome
< 6.5Thiol-Maleimide Michael Addition-High specificity for thiols, but the reaction rate is significantly reduced.[1][10]
6.5 - 7.5Thiol-Maleimide Michael AdditionMinimalOptimal Range: High specificity for thiols. The reaction with thiols is ~1,000 times faster than with amines.[1][2][3][4]
> 7.5Thiol-Maleimide Michael Addition1. Reaction with Amines: Increased reactivity with lysine residues.[1][2][4] 2. Maleimide Hydrolysis: Ring-opening to an unreactive form.[1][2][7][8]Reduced specificity and lower yield of the desired thiol conjugate.

Table 2: General Reaction Parameters for this compound Conjugation

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5Critical for selectivity and reaction rate.[1][2][3]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-4 hours is common.[13][14] 4°C overnight can be used for sensitive proteins.[1][13][14]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point for optimization.[1][13]
Protein Concentration 1-10 mg/mLA common concentration range for efficient conjugation.[1]
Buffer Selection PBS, HEPESAvoid buffers containing competing nucleophiles like thiols (e.g., DTT) or primary amines (e.g., Tris, Glycine).[1][5]

Visualizing the Process

Reaction Pathway and pH Influence

cluster_0 Optimal Pathway (pH 6.5 - 7.5) cluster_1 Side Reactions (pH > 7.5) Thiolate (R-S-) Thiolate (R-S-) Thioether Conjugate Thioether Conjugate Thiolate (R-S-)->Thioether Conjugate Michael Addition This compound This compound This compound->Thioether Conjugate Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Thiolate (R-S-) Deprotonation Hydrolysis Inactive Hydrolyzed Product Amine (Lysine) Amine (Lysine) Amine Conjugate Non-specific Amine Adduct Amine (Lysine)->Amine Conjugate mPEG4-Mal_side mPEG4-Mal_side mPEG4-Mal_side->Hydrolysis H2O mPEG4-Mal_side->Amine Conjugate Reaction with Amine

Caption: Effect of pH on mPEG4-Maleimide reaction pathways.

General Experimental Workflow

A 1. Prepare Protein Solution (Thiol-containing molecule) B 2. Disulfide Reduction (Optional) (e.g., with TCEP) A->B C 3. Buffer Exchange / Removal of Reducing Agent (Desalting column) B->C E 5. Conjugation Reaction (pH 6.5-7.5, RT, 1-4h) C->E D 4. Prepare this compound Stock Solution (Fresh, in DMSO/DMF) D->E F 6. Quench Reaction (Optional) (e.g., with L-cysteine) E->F G 7. Purify Conjugate (SEC, IEX, or Dialysis) F->G H 8. Characterize Final Product (SDS-PAGE, MS) G->H

Caption: General workflow for mPEG4-Maleimide conjugation.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein

This protocol describes a general method for conjugating a maleimide-activated PEG reagent to a protein containing free thiol groups.

Materials:

  • Thiol-containing protein

  • mPEG4-Maleimide

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.[1]

  • Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine) stock solution.

  • Solvent: Anhydrous DMSO or DMF.[1]

  • Quenching Solution (Optional): L-cysteine or 2-mercaptoethanol.

  • Purification system (e.g., Size Exclusion Chromatography column).

Procedure:

  • Protein Preparation: a. Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[1] b. If disulfide reduction is necessary, add TCEP to the protein solution to a final concentration of 10-100x molar excess over the protein. Incubate for 20-30 minutes at room temperature.[6] c. Remove the reducing agent using a desalting column or dialysis, exchanging the protein into fresh, degassed Conjugation Buffer.[11]

  • This compound Preparation: a. Immediately before use, dissolve the mPEG4-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A 10:1 to 20:1 molar excess of maleimide to protein is a common starting point.[1][13] b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[13][14] Protect from light if the reagent is fluorescent.

  • Quenching and Purification: a. (Optional) Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine. b. Purify the conjugate from excess this compound and byproducts using a suitable method such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2][13]

  • Characterization: a. Confirm successful conjugation by analyzing the purified product. A common method is SDS-PAGE, where the PEGylated protein will show a shift to a higher apparent molecular weight.[7] Mass spectrometry can provide more precise characterization.

References

Validation & Comparative

Characterization of mPEG4-Mal Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The covalent attachment of methoxy-polyethylene glycol-maleimide (mPEG4-Mal) linkers to proteins and peptides requires rigorous analytical methods to confirm successful conjugation, determine the degree of labeling, and assess the overall heterogeneity of the product. Mass spectrometry (MS) has become the gold standard for this purpose, offering unparalleled accuracy and sensitivity.

This guide provides an objective comparison of the two primary mass spectrometry techniques used for the characterization of this compound conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS). We present a summary of their quantitative performance, detailed experimental protocols, and visual representations of the analytical workflows to assist in the selection of the most appropriate strategy for your research needs.

Quantitative Performance Comparison

The choice between MALDI-TOF and ESI-MS often depends on the specific analytical goal, the nature of the bioconjugate, and the desired level of detail. While both are powerful techniques, they offer different advantages in terms of resolution, mass accuracy, and throughput.[1]

ParameterMALDI-TOF MSLC-ESI-MSAlternative Methods (e.g., SDS-PAGE, HPLC)
Primary Measurement Mass-to-charge ratio (m/z) of predominantly singly charged ions.[1]Mass-to-charge ratio (m/z) of multiply charged ions.[1]Electrophoretic mobility or retention time.[2]
Information Provided Average molecular weight, degree of PEGylation, and heterogeneity.[3]Precise molecular weight of different conjugated species, determination of drug-to-antibody ratio (DAR).[3]Estimation of molecular weight shift, assessment of purity and aggregation.[2]
Mass Accuracy < 50 ppm[2]< 20 ppm[2]Not applicable
Resolution GoodHigh to Very HighLow
Throughput HighLower (due to chromatographic separation)High (SDS-PAGE), Moderate (HPLC)
Sample Complexity More tolerant to buffers and salts.[4]Requires volatile buffers and sample desalting.[4]Tolerant to a wider range of buffers.
Automation More challenging to automate.[1]Readily automated.[1]Readily automated.

Table 1. Comparison of Key Performance Characteristics for the Analysis of this compound Conjugates.

The following table provides a practical example of the expected and observed mass data for a model protein, Human Serum Albumin (HSA), after conjugation with a PEG4-Maleimide linker.

ParameterUnconjugated HSAThis compound Conjugated HSA (1:1 Stoichiometry)
Theoretical Molecular Weight (Da) ~66,500~66,815
Expected Mass Shift (Da) N/A+315.35
Observed Mass (MALDI-TOF) (Da) 66,50266,818
Observed Mass (LC-ESI-MS) (Da) 66,501.566,817.0

Table 2. Theoretical vs. Observed Mass Data for this compound Conjugated Human Serum Albumin (HSA). [2]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of this compound conjugates using MALDI-TOF-MS and LC-ESI-MS.

MALDI-TOF-MS Protocol for Intact Protein Conjugate Analysis

This protocol is designed for the rapid determination of the average molecular weight and the degree of PEGylation of an this compound protein conjugate.[2]

1. Sample Preparation:

  • Dissolve the unconjugated protein and the this compound conjugate in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) to a final concentration of approximately 1 mg/mL.[2]

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of 1:1 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water.[2]

3. Spotting:

  • Mix the protein conjugate solution and the matrix solution in a 1:2 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[2] This is known as the dried-droplet method.

4. Data Acquisition:

  • Analyze the sample using a MALDI-TOF mass spectrometer operating in linear positive ion mode.

  • Calibrate the instrument using protein standards of a similar mass range.[3]

5. Data Analysis:

  • Acquire the mass spectrum and identify the peak corresponding to the singly charged molecular ion [M+H]⁺.

  • Compare the mass of the conjugated protein to the unconjugated protein to confirm the mass shift corresponding to the this compound addition.

  • The distribution of peaks can be used to determine the degree of labeling (i.e., the number of this compound units attached to the protein).[3]

LC-ESI-MS Protocol for Intact Protein Conjugate Analysis

This protocol is suitable for obtaining high-resolution mass data for the detailed characterization of this compound protein conjugates.[2][3]

1. Sample Preparation:

  • Dilute the protein conjugate sample in a solvent compatible with reverse-phase liquid chromatography, such as 0.1% formic acid in water, to a final concentration of approximately 0.1-1 mg/mL.

2. Liquid Chromatography:

  • Use a C4 or C8 reverse-phase column suitable for protein separation.

  • Equilibrate the column with a mobile phase of 95% solvent A (0.1% formic acid in water) and 5% solvent B (0.1% formic acid in acetonitrile).

  • Inject the sample and elute with a gradient of increasing solvent B.[3]

3. Mass Spectrometry:

  • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein conjugate.[3]

  • Use an ESI source with optimized parameters for capillary voltage and source temperature to ensure efficient ionization and desolvation.[3]

4. Data Analysis:

  • Process the raw data using deconvolution software to convert the series of multiply charged ions into a zero-charge mass spectrum.[3]

  • Identify the peaks corresponding to the unconjugated protein and the various conjugated species (e.g., +1 PEG, +2 PEG).[3] The high resolution of ESI-MS allows for the accurate mass determination of each species.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in this compound conjugation and its subsequent analysis by mass spectrometry.

This compound Conjugation Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Protein with Thiol Protein with Thiol Conjugation Reaction Conjugation Reaction Protein with Thiol->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification (e.g., SEC) Purification (e.g., SEC) Conjugation Reaction->Purification (e.g., SEC) Mass Spectrometry Analysis Mass Spectrometry Analysis Purification (e.g., SEC)->Mass Spectrometry Analysis

Caption: General workflow for the conjugation of this compound to a thiol-containing protein.

Mass Spectrometry Analysis Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Analysis Conjugate Sample Conjugate Sample MALDI MALDI Conjugate Sample->MALDI ESI ESI Conjugate Sample->ESI TOF Analyzer TOF Analyzer MALDI->TOF Analyzer Orbitrap/Q-TOF Orbitrap/Q-TOF ESI->Orbitrap/Q-TOF Spectrum Interpretation Spectrum Interpretation TOF Analyzer->Spectrum Interpretation Deconvolution Deconvolution Orbitrap/Q-TOF->Deconvolution Deconvolution->Spectrum Interpretation

Caption: Comparative workflow of MALDI-TOF and ESI mass spectrometry for conjugate analysis.

References

A Comparative Guide to the Stability of mPEG4-Mal and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's stability is paramount, directly influencing the therapeutic index by ensuring the payload remains attached in systemic circulation while allowing for its release at the target site. This guide provides an objective, data-driven comparison of two common maleimide-containing linkers: the hydrophilic mPEG4-Mal (Maleimide-Polyethylene Glycol) and the more traditional, hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

The core of this comparison focuses on the stability of the crucial thioether bond formed when the maleimide group reacts with a sulfhydryl group (e.g., from a cysteine residue) on a biomolecule. The stability of this linkage is governed by a delicate balance between two competing chemical pathways: a cleavage pathway known as the retro-Michael reaction and a stabilizing pathway involving hydrolysis of the succinimide ring.

Conjugation Chemistry Overview

Both this compound and SMCC are used to connect biomolecules, but they are employed in slightly different schemes. SMCC is a classic heterobifunctional linker, using an N-hydroxysuccinimide (NHS) ester to react with primary amines (like lysine residues) and a maleimide group to react with thiols. A PEG linker like this compound is often part of a larger construct, but for this comparison, we focus on how the spacer arm—a hydrophilic PEG4 chain versus a hydrophobic cyclohexane ring—influences the stability of the maleimide-thiol conjugate.

G cluster_0 SMCC Conjugation Pathway cluster_1 This compound Conjugation Pathway Antibody Antibody-NH₂ SMCC SMCC Linker (NHS Ester + Maleimide) Antibody->SMCC 1. Amine Reaction (pH 7.2-8.5) ActivatedAb Antibody-SMCC SMCC->ActivatedAb Payload Payload-SH ActivatedAb->Payload 2. Thiol Reaction (pH 6.5-7.5) ADCSMCC Final ADC (Thioether Bond) Payload->ADCSMCC Biomolecule Biomolecule-SH mPEG This compound Linker Biomolecule->mPEG Thiol Reaction (pH 6.5-7.5) ConjugatePEG Final Conjugate (Thioether Bond) mPEG->ConjugatePEG

Caption: Conjugation pathways for SMCC and this compound linkers.

Pre-Conjugation Stability: Reactivity of the Functional Groups

Before the final conjugate is formed, the stability of the individual reactive groups is a key consideration for reaction efficiency. The NHS ester of SMCC is particularly susceptible to hydrolysis in aqueous buffers, a reaction that competes directly with the desired amine conjugation.

Table 1: Stability of Reactive Functional Groups (Pre-conjugation)

Linker Component Reactive Group Key Instability Pathway Half-life in Aqueous Buffer Factors Influencing Stability
SMCC NHS Ester Hydrolysis ~1 hour at pH 8.0 (25°C) Several hours at pH 7.0 (4°C)[1][2][3] Increases significantly with higher pH.[2][4] Should be dissolved in anhydrous solvent (DMSO/DMF) immediately before use.[4][5]

| SMCC & this compound | Maleimide | Hydrolysis (Ring-Opening) | Generally more stable than NHS esters, but hydrolysis is accelerated at pH > 7.5.[5] | The cyclohexane ring in SMCC may provide greater stability against hydrolysis than linkers with adjacent aromatic groups.[] |

Post-Conjugation Stability: The Fate of the Thioether Bond

Once the maleimide group reacts with a thiol, it forms a thiosuccinimide linkage. The long-term stability of this bond is dictated by the competition between two opposing reactions:

  • Retro-Michael Reaction (Deconjugation): This is the reversal of the initial conjugation, breaking the thioether bond. In a biological environment, the released maleimide can react with other thiols, such as glutathione or albumin, leading to payload migration and off-target toxicity.[7][8][9] This is the primary pathway for instability.

  • Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide ring can be hydrolyzed to form a stable, ring-opened succinamic acid.[10] This product is resistant to the retro-Michael reaction, effectively "locking" the payload in place and stabilizing the conjugate.[10][11]

G cluster_0 Maleimide-Thiol Adduct Fate cluster_1 Instability Pathway cluster_2 Stability Pathway start Stable Maleimide-Thiol Conjugate (Thiosuccinimide) instability Deconjugation via Retro-Michael Reaction start->instability Reversible (e.g., in plasma) stability Ring Hydrolysis to Stable Succinamic Acid start->stability Irreversible (Locking Reaction)

Caption: Competing pathways for maleimide-thiol conjugate stability.

The chemical structure adjacent to the maleimide—a hydrophilic PEG chain (this compound) versus a hydrophobic cyclohexane ring (SMCC)—is a critical factor in determining which of these pathways predominates.

  • SMCC: The rigid and hydrophobic cyclohexane ring in SMCC is thought to provide some steric hindrance, which can influence stability.[] It is the classic linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla).[12][13] Studies on ADCs using the SMCC linker show that while some drug loss can occur via a thiol-dependent mechanism, it is often a slower process compared to other maleimide systems.[12][13]

  • This compound: The inclusion of a hydrophilic PEG spacer can reduce aggregation and improve pharmacokinetics.[14][15] However, the local chemical environment created by the PEG chain may influence the rate of the stabilizing hydrolysis reaction. One study observed that a maleimide linker bearing six PEG units hydrolyzed more readily than a maleimidocaproyl linker, proposing that the proximal PEG-oxygen atoms could coordinate water and accelerate the ring-opening reaction.[16] This suggests that PEG-based maleimide linkers might achieve a stable, "locked" state more quickly than their more hydrophobic counterparts.

Table 2: Comparative Stability of Maleimide-Thiol Conjugates (Post-conjugation)

Linker Type Key Structural Feature Post-Conjugation Stability Profile Half-life / Stability Data
SMCC-based Hydrophobic cyclohexane spacer Considered a non-cleavable linker with relatively high plasma stability.[17][] Susceptible to retro-Michael reaction, but generally considered stable enough for clinical use.[12][19] In one study, an SMCC-containing ADC lost approximately 38% of its payload over 120 hours under thermal stress.[19] Another study showed SMCC-DM1 ADCs to be highly stable in mouse plasma.[19]

| mPEG-Mal based | Hydrophilic PEG spacer | The hydrophilic PEG chain may accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[16] This could lead to a more rapidly stabilized conjugate that is less prone to long-term deconjugation via the retro-Michael reaction. | A mono-sulfone PEG conjugate (a more stable alternative) retained >90% conjugation after 7 days in 1mM GSH, whereas a maleimide-PEG conjugate retained <70%.[20] This highlights the inherent instability of the maleimide-thiol linkage that stabilizing hydrolysis aims to overcome. |

Experimental Protocols

Accurate assessment of linker stability requires robust experimental design. Below are generalized protocols for evaluating the key instability pathways.

Protocol 1: NHS Ester Hydrolysis Rate Assay

This protocol determines the stability of the SMCC linker's amine-reactive group in aqueous buffer.

  • Preparation: Prepare a stock solution of SMCC in anhydrous DMSO. Prepare an amine-free reaction buffer (e.g., PBS, HEPES) at the desired pH (e.g., 7.4).

  • Reaction: Dilute the SMCC stock solution into the reaction buffer at a known concentration and incubate at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction.

  • Analysis: The rate of hydrolysis can be monitored by measuring the decrease in a specific signal over time. A common method is to measure the release of the N-hydroxysuccinimide byproduct, which absorbs light at 260-280 nm.[1] Alternatively, reverse-phase HPLC can be used to quantify the amount of remaining intact SMCC.

  • Calculation: Plot the concentration of intact SMCC versus time and fit the data to a first-order decay curve to calculate the half-life (t½).

Protocol 2: In Vitro Plasma Stability Assay for Thiol-Maleimide Conjugates

This protocol assesses the stability of the final conjugate in a physiologically relevant matrix.

G cluster_0 Plasma Stability Assay Workflow start Start: Purified ADC incubate Incubate ADC in Human Plasma at 37°C start->incubate aliquots Collect Aliquots at Various Time Points (e.g., 0, 24, 72, 168h) incubate->aliquots capture Immuno-affinity Capture of ADC from Plasma aliquots->capture analyze_adc Analyze Captured ADC (e.g., LC-MS) to Determine DAR capture->analyze_adc Intact ADC analyze_plasma Analyze Plasma Supernatant (e.g., LC-MS) to Quantify Free Payload capture->analyze_plasma Released Payload end End: Assess Stability Profile analyze_adc->end analyze_plasma->end

Caption: General workflow for an in vitro plasma stability assay.
  • Preparation: Prepare a stock solution of the purified bioconjugate (e.g., ADC made with either SMCC or an mPEG-Mal linker).

  • Incubation: Incubate the conjugate in human plasma (citrate-anticoagulated) at a fixed concentration (e.g., 100 µg/mL) at 37°C.[10][21]

  • Time Points: Collect aliquots at designated time points (e.g., 0, 6, 24, 48, 96, 168 hours).[21] Place samples on ice to quench any reaction.

  • Sample Processing: Separate the intact conjugate from plasma proteins. For ADCs, this is often done using immuno-affinity beads that bind the antibody.[10][21]

  • Analysis: Analyze the captured, intact ADC to measure the average drug-to-antibody ratio (DAR) over time. This is often done using Hydrophobic Interaction Chromatography (HIC) or LC-MS. Analyze the plasma supernatant to quantify the amount of free payload that has been released.

  • Data Interpretation: A decrease in DAR and an increase in free payload over time indicate linker cleavage. Plotting the percentage of intact conjugate remaining over time allows for a direct comparison of the stability of the different linkers.

Conclusion

The choice between an this compound and an SMCC linker involves a trade-off between hydrophilicity, pharmacokinetics, and the precise mechanism of long-term stability.

  • SMCC represents a well-validated, hydrophobic linker that forms a relatively stable thioether bond. Its instability is primarily driven by the retro-Michael reaction, making it susceptible to slow deconjugation in the presence of endogenous thiols.

  • This compound provides the benefits of a hydrophilic PEG spacer, potentially improving the solubility and pharmacokinetic profile of the resulting conjugate. The chemistry of the PEG spacer may also promote a faster, stabilizing hydrolysis of the thiosuccinimide ring, leading to a more permanently "locked" and stable final product that is resistant to retro-Michael deconjugation.

Ultimately, the optimal linker is application-dependent. For bioconjugates requiring improved solubility and potentially more rapid conversion to a permanently stable form, an mPEG-maleimide linker may be advantageous. For applications where the established stability and hydrophobic nature of SMCC are preferred, it remains a robust choice. Rigorous experimental evaluation using standardized stability assays is crucial for selecting the most appropriate linker to ensure the safety and efficacy of the final biotherapeutic.

References

A Comparative Guide to Analytical Techniques for Validating mPEG4-Mal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol-maleimide (mPEG-Mal) to biomolecules is a critical step in creating advanced therapeutics. Rigorous analytical validation is essential to confirm the covalent linkage, determine the degree of labeling, and ensure the purity of the final conjugate. This guide provides an objective comparison of key analytical techniques for validating mPEG4-Mal conjugation, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of this compound conjugates. The primary techniques employed include mass spectrometry, chromatography, nuclear magnetic resonance spectroscopy, and UV-Vis spectroscopy. Each method offers unique insights into the structure, purity, and molecular weight of the conjugated product.[1]

TechniqueInformation ProvidedResolutionSensitivityThroughputKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of conjugates, degree of PEGylation, heterogeneity.[2]Moderate to HighHighHighProvides direct and accurate molecular weight information, confirming successful conjugation.[2][3]Can be complex to set up and requires specialized detectors.[2] Acidic matrices in MALDI or LC conditions for ESI-MS can affect labile linkers.[4]
HPLC (SEC/RP-HPLC) Purity, detection of aggregation, separation of conjugated from unconjugated species.[3]HighModerateLow to MediumExcellent for assessing purity and detecting aggregates.[2][3] RP-HPLC is widely used for separating and quantifying small, hydrophobic cytotoxic drugs.[4]Can be complex to set up and requires specialized detectors.[2]
NMR Spectroscopy Detailed molecular structure, confirmation of functional groups.[1][5]HighLowLowProvides detailed structural information and can be used to determine conjugation efficiency.[6][7]Lower sensitivity compared to MS. Complex spectra can be challenging to interpret.
UV-Vis Spectroscopy Monitoring the progress of the conjugation reaction.[8]LowModerateHighSimple and non-destructive method for real-time monitoring of the maleimide reaction.[8]Provides indirect evidence of conjugation and lacks detailed structural information. Low extinction coefficient of maleimide can limit sensitivity.[9]

Quantitative Data Summary

Mass spectrometry provides precise quantitative data on the success of a conjugation reaction by measuring the mass shift upon the addition of the this compound linker.

Table 1: Expected and Observed Mass Data for a Model Protein (Human Serum Albumin, HSA) Conjugated with Mal-PEG4-OH. [3]

ParameterUnconjugated HSAMal-PEG4-OH Conjugated HSA (1:1 Stoichiometry)
Theoretical Molecular Weight (Da) ~66,500~66,815
Expected Mass Shift (Da) N/A+315.35
Observed Mass (MALDI-TOF) (Da) 66,50266,818
Observed Mass (LC-ESI-MS) (Da) 66,501.566,817.0
Mass Accuracy (ppm) < 50 (MALDI-TOF), < 20 (LC-ESI-MS)< 50 (MALDI-TOF), < 20 (LC-ESI-MS)

Table 2: Expected and Observed Mass Data for a Model Peptide Conjugated with m-PEG4-SH. [10]

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Technique
Model Peptide 1500.01500.2-MALDI-TOF MS
Model Peptide + 1 m-PEG4-SH 1725.21725.5+225.3MALDI-TOF MS
Model Peptide + 2 m-PEG4-SH 1950.41950.9+450.7MALDI-TOF MS

Experimental Protocols

Mass Spectrometry (MALDI-TOF)

This protocol outlines the analysis of a protein-mPEG4-Mal conjugate using a MALDI-TOF mass spectrometer.

  • Matrix Preparation : Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.[3]

  • Sample Preparation : Mix the protein conjugate solution (typically 1-10 µL of a 1 mg/mL solution) with the matrix solution in a 1:1 or 1:2 ratio.[2][3]

  • Spotting : Spot 1 µL of the mixture onto the MALDI target plate and let it air dry completely, allowing crystals to form.[2][3]

  • Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.[3]

  • Data Analysis : Analyze the resulting spectrum to identify the molecular weights of the unconjugated protein and the PEGylated species.[2]

High-Performance Liquid Chromatography (SEC-HPLC)

This protocol is suitable for assessing the purity and aggregation of a protein-mPEG4-Mal conjugate.

  • System Preparation : Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Sample Preparation : Prepare the protein conjugate sample at a concentration of approximately 1-2 mg/mL in the mobile phase and filter through a 0.22 µm filter.[2][3]

  • Injection : Inject a defined volume (e.g., 20 µL) of the sample onto the column.[3]

  • Data Acquisition : Monitor the elution profile using a UV detector at 280 nm.[3]

  • Data Analysis : The conjugated protein will typically elute earlier than the unconjugated protein due to its larger size. Peak areas can be integrated to estimate the relative purity.[3]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol provides structural confirmation of the this compound conjugation.

  • Sample Preparation : Dissolve 5-10 mg of the lyophilized conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1]

  • Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[1]

  • Data Analysis : Analyze the spectrum for key signals. The prominent broad singlet or multiplet around 3.5-3.7 ppm corresponds to the -CH₂CH₂O- repeating units of the PEG chain.[1] The disappearance of the maleimide proton signal (around 6.8-7.0 ppm) indicates successful conjugation.

UV-Vis Spectroscopy

This protocol is used for monitoring the progress of the thiol-maleimide conjugation reaction.

  • Sample Preparation : Prepare the reaction mixture containing the thiol-containing molecule and the this compound reagent.

  • Data Acquisition : Record the UV-Vis spectrum of the reaction mixture at different time points, scanning the wavelength range that includes the maleimide absorbance peak (around 300 nm).[9]

  • Data Analysis : Monitor the decrease in the absorbance peak of the maleimide group over time. A progressive decrease indicates the consumption of the maleimide and the formation of the conjugate.[8]

Visualizing the Workflow

General Workflow for this compound Conjugation and Validation cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Substrate Substrate (e.g., Protein, Peptide) Conjugation Conjugation Reaction Substrate->Conjugation Reagent This compound Reagent Reagent->Conjugation Crude_Product Crude Product Conjugation->Crude_Product UV_Vis UV-Vis Spectroscopy (Reaction Monitoring) Conjugation->UV_Vis In-process monitoring Purification Purification (e.g., SEC, Dialysis) Crude_Product->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MS Mass Spectrometry (Confirmation of Mass, Degree of Labeling) Purified_Conjugate->MS HPLC HPLC Analysis (Purity & Quantification) Purified_Conjugate->HPLC NMR NMR Spectroscopy (Structural Elucidation) Purified_Conjugate->NMR Decision Tree for Selecting an Analytical Technique Start What is the primary analytical question? Mass_Confirm Confirming successful conjugation & DOL? Start->Mass_Confirm Identity/ Stoichiometry Purity_Agg Assessing purity and aggregation? Start->Purity_Agg Purity Structure_Confirm Detailed structural confirmation? Start->Structure_Confirm Structure Reaction_Monitor Monitoring reaction progress? Start->Reaction_Monitor Kinetics MS Mass Spectrometry (MALDI-TOF, LC-MS) Mass_Confirm->MS HPLC HPLC (SEC, RP-HPLC) Purity_Agg->HPLC NMR NMR Spectroscopy Structure_Confirm->NMR UV_Vis UV-Vis Spectroscopy Reaction_Monitor->UV_Vis

References

Safety Operating Guide

Navigating the Safe Disposal of mPEG4-Mal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of mPEG4-Mal (methoxy-polyethylene glycol-maleimide), a commonly used reagent in bioconjugation and drug delivery research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the reactive nature of the maleimide group necessitates that it be handled as potentially hazardous waste.[1] The maleimide moiety can react with thiols, and appropriate precautions should be taken to avoid unintended reactions.

Before initiating any disposal procedures, it is mandatory to wear the following Personal Protective Equipment (PPE):

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are recommended to prevent skin contact.[2]

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

II. Waste Segregation and Container Selection

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste to avoid incompatible mixtures.[1] This includes segregating solid waste (e.g., contaminated pipette tips, vials, and gloves) from liquid waste.[1]

  • Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[1] Plastic containers are often preferred to minimize the risk of breakage.[1] The container should be in good condition, free from cracks or leaks. For liquid waste, do not fill the container to more than 80% of its capacity to allow for expansion.[1]

III. Step-by-Step Disposal Procedure

The recommended procedure for this compound disposal involves the deactivation of the reactive maleimide group prior to collection by environmental health and safety (EH&S) personnel.

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Liquid Waste Container Fill LevelDo not exceed 80% capacity[1]
Secondary Containment CapacityCapable of holding 110% of the primary container's volume[1]
Waste Accumulation Time LimitTypically up to 90 days, or until the container is full[1]

Experimental Protocol: Deactivation of the Maleimide Group

This protocol is adapted from procedures for similar maleimide-containing compounds and is designed to quench the reactive maleimide moiety, rendering the compound less reactive before disposal.[2]

Materials:

  • This compound waste (liquid or dissolved solid)

  • A thiol-containing compound (e.g., β-mercaptoethanol, dithiothreitol (DTT), or L-cysteine)

  • Appropriate buffer solution (e.g., phosphate-buffered saline (PBS) at pH 7.0-7.5)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate chemical waste container

Procedure:

  • Prepare a Quenching Solution: In a suitable container within a fume hood, prepare a solution of a thiol-containing compound at a concentration sufficient to ensure a molar excess relative to the amount of this compound waste. A 100 mM solution is a common starting point.[2]

  • Adjust pH: Ensure the pH of the this compound waste solution is between 6.5 and 7.5 to facilitate the reaction between the maleimide and the thiol.[3] Adjust with a suitable buffer if necessary.

  • Quenching Reaction: Slowly add the thiol quenching solution to the this compound waste while stirring. A general rule is to use a 2- to 10-fold molar excess of the thiol.

  • Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure complete quenching of the maleimide groups.

  • Verification (Optional): If required by institutional protocols, the completion of the reaction can be verified using techniques such as Ellman's test to detect the absence of free thiols.

  • Containerize as Hazardous Waste: Transfer the deactivated solution to a properly labeled hazardous waste container.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("Deactivated this compound waste" or similar), the composition of the mixture, the date of generation, and the principal investigator's name and contact information.[1] Do not use abbreviations.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[1] This area should be well-ventilated and equipped with secondary containment, such as a lab tray, capable of holding 110% of the volume of the primary container.[1]

  • Waste Collection: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[1] Do not exceed institutional limits for waste accumulation.[1]

IV. Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly.

  • Residue-Containing Containers: If the container has residual material, it should be treated as hazardous waste and disposed of accordingly.[1]

  • Triple-Rinsed Containers: To dispose of the container as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[1] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[1] After triple-rinsing and air-drying in a ventilated area, deface the original label and dispose of the container according to institutional guidelines for regular laboratory trash or recycling.[1]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

mPEG4_Mal_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste liquid_waste 3a. Liquid Waste assess_waste->liquid_waste Liquid solid_waste 3b. Solid Waste (Contaminated Labware) assess_waste->solid_waste Solid deactivate 4. Deactivate Maleimide Group (Add Thiol Solution) liquid_waste->deactivate package_solid 5b. Place in Labeled Solid Hazardous Waste Container solid_waste->package_solid package_liquid 5a. Transfer to Labeled Liquid Hazardous Waste Container deactivate->package_liquid storage 6. Store in Designated Satellite Accumulation Area with Secondary Containment package_liquid->storage package_solid->storage ehs_pickup 7. Arrange for EH&S Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management guidelines and contact your EH&S department for any clarifications.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for mPEG4-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling mPEG4-Maleimide (mPEG4-Mal), a moisture-sensitive and reactive compound. Adherence to these protocols is crucial for minimizing exposure risks and maintaining the integrity of the compound.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1][4]Prevents skin contact with the reactive maleimide.
Respiratory Protection Work in a certified chemical fume hood.[1] If not available, use a NIOSH-approved respirator.Avoids inhalation of dust or vapors.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to ensure both user safety and the stability of this compound. The compound is moisture-sensitive, particularly the maleimide group, which can lead to degradation and loss of reactivity.[1]

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation A Acclimatize Vial to Room Temperature B Work in a Chemical Fume Hood A->B C Don Appropriate PPE B->C D Carefully Weigh Solid C->D E Use Anhydrous Solvents (e.g., DMSO, DMF) D->E F Prepare Stock Solution Immediately Before Use E->F

Caption: Workflow for the safe handling and preparation of this compound solutions.

Detailed Protocol:

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature. This crucial step prevents moisture condensation inside the vial, which can compromise the compound's integrity.[1]

  • Work Environment: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][4]

  • Personal Protective Equipment: Wear the recommended PPE as detailed in the table above.

  • Weighing: When handling the solid form, exercise care to avoid creating dust.

  • Solvent Selection: Use anhydrous solvents such as DMSO or DMF to prepare stock solutions, as the maleimide group is moisture-sensitive.[1][4]

  • Solution Preparation: It is best practice to prepare stock solutions of this compound immediately before use to ensure maximum reactivity.[4]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water.[3]
Eye Contact Flush eyes with water as a precaution.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Disposal Plan: Deactivation and Waste Management

Due to its reactive nature, the maleimide group in this compound should be deactivated or "quenched" before disposal to minimize potential hazards.[1]

Logical Relationship for this compound Disposal

Disposal Plan for this compound Waste cluster_deactivation Deactivation cluster_disposal Waste Disposal A Prepare Quenching Solution (e.g., excess β-mercaptoethanol) B Add this compound Waste to Quenching Solution A->B C Stir at Room Temperature B->C D Label Hazardous Waste Container C->D E Dispose Through Licensed Contractor D->E F Do Not Pour Down the Drain

Caption: Step-by-step process for the safe deactivation and disposal of this compound waste.

Disposal Protocol:

  • Deactivation: In a designated hazardous waste container, add the this compound waste to a quenching solution containing an excess of a thiol-containing compound, such as β-mercaptoethanol (BME).[1]

  • Reaction: Allow the mixture to stir at room temperature to ensure the complete deactivation of the maleimide group.[1]

  • Labeling: Clearly label the hazardous waste container with its contents (e.g., "mPEG4-Maleimide waste, deactivated with BME").[1]

  • Collection: Dispose of the deactivated waste through a licensed hazardous waste contractor.[1] Do not pour any waste down the drain.[1]

  • Solid Waste: Any contaminated solid waste, such as pipette tips and vials, should be placed in a separate, sealed plastic bag or container labeled as hazardous chemical waste.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPEG4-Mal
Reactant of Route 2
Reactant of Route 2
mPEG4-Mal

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.